Lp-PLA2-IN-10
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H15F5N4O4 |
|---|---|
Molecular Weight |
482.4 g/mol |
IUPAC Name |
7-[[3,5-difluoro-4-[[2-(trifluoromethyl)-4-pyridinyl]oxy]phenyl]methoxy]-9-oxa-1,4,6-triazatricyclo[6.3.1.04,12]dodeca-6,8(12)-dien-5-one |
InChI |
InChI=1S/C21H15F5N4O4/c22-13-7-11(8-14(23)16(13)34-12-1-2-27-15(9-12)21(24,25)26)10-33-18-17-19-29(5-6-32-17)3-4-30(19)20(31)28-18/h1-2,7-9H,3-6,10H2 |
InChI Key |
XTSLPMYBDSIBMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C3=C(C(=NC2=O)OCC4=CC(=C(C(=C4)F)OC5=CC(=NC=C5)C(F)(F)F)F)OCCN31 |
Origin of Product |
United States |
Foundational & Exploratory
Lp-PLA2-IN-10: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of Lp-PLA2-IN-10, a potent inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2). This document is intended to serve as a valuable resource for researchers in the fields of neurodegenerative and cardiovascular diseases.
Core Compound Information
This compound, identified as compound 4 in patent WO2022001881A1, is a novel small molecule inhibitor of the Lp-PLA2 enzyme.[1]
Chemical Structure and Properties
The definitive chemical structure, IUPAC name, and SMILES string for this compound are detailed in the referenced patent. At present, a publicly available visual representation of the structure is limited.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₅F₅N₄O₄ | [1] |
| Molecular Weight | 482.36 g/mol | [1] |
| IUPAC Name | Not publicly available | - |
| SMILES | Not publicly available | - |
Storage and Handling
For optimal stability, this compound powder should be stored at -20°C for up to two years. Solutions in DMSO can be stored at 4°C for up to two weeks or at -80°C for up to six months.[1]
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the pathogenesis of various inflammatory diseases.
Target Enzyme: Lipoprotein-associated Phospholipase A2 (Lp-PLA2)
Lp-PLA2, also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine lipase. It is primarily produced by inflammatory cells such as macrophages, T-lymphocytes, and mast cells. In circulation, approximately 80% of Lp-PLA2 is associated with low-density lipoprotein (LDL), with the remainder bound to high-density lipoprotein (HDL).
The enzyme hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory mediators, including lysophosphatidylcholine (lyso-PC) and oxidized fatty acids. These products contribute to the inflammatory cascade within the arterial wall, a key process in the development and progression of atherosclerosis.
Signaling Pathway in Atherosclerosis
The inhibition of Lp-PLA2 by compounds such as this compound is a promising therapeutic strategy for atherosclerosis. By blocking the enzymatic activity of Lp-PLA2, these inhibitors can prevent the generation of pro-inflammatory lipids, thereby reducing vascular inflammation and potentially stabilizing atherosclerotic plaques.
References
An In-depth Technical Guide to Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) and its Inhibition
Disclaimer: The specific compound "Lp-PLA2-IN-10" is not found in the public domain or scientific literature. This guide will therefore focus on the extensively studied biological target, Lipoprotein-Associated Phospholipase A2 (Lp-PLA2), and will use the well-characterized inhibitor Darapladib as a representative example to illustrate the principles of Lp-PLA2 inhibition, its mechanism of action, and relevant experimental methodologies.
Executive Summary
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine lipase that plays a significant role in the inflammatory processes associated with atherosclerosis.[1][2] This enzyme is primarily produced by inflammatory cells such as macrophages, T-cells, and mast cells.[1] In circulation, approximately 80% of Lp-PLA2 is associated with low-density lipoprotein (LDL) particles, with the remainder bound to high-density lipoprotein (HDL).[2] The enzyme's primary function is the hydrolysis of oxidized phospholipids on LDL particles, a process that generates pro-inflammatory and pro-atherogenic mediators like lysophosphatidylcholine (lyso-PC) and oxidized nonesterified fatty acids.[3] These products contribute to endothelial dysfunction, monocyte chemotaxis, and the formation of foam cells, all of which are critical steps in the development and progression of atherosclerotic plaques. Given its central role in vascular inflammation, Lp-PLA2 has emerged as a promising therapeutic target for the management of cardiovascular diseases. This guide provides a comprehensive overview of Lp-PLA2, its signaling pathways, and the methodologies used to study its inhibitors.
The Biological Target: Lipoprotein-Associated Phospholipase A2 (Lp-PLA2)
Lp-PLA2 is a 45 kDa protein composed of 441 amino acids and is encoded by the PLA2G7 gene. It belongs to the phospholipase A2 superfamily of enzymes, which are characterized by their ability to hydrolyze the sn-2 ester bond of glycerophospholipids. A key feature of Lp-PLA2 is its substrate specificity for oxidized phospholipids, particularly those with truncated fatty acids at the sn-2 position.
Mechanism of Action and Pathophysiological Role
The pro-atherogenic effects of Lp-PLA2 are mediated through the generation of inflammatory products. By cleaving oxidized phosphatidylcholine within LDL particles, Lp-PLA2 produces lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids. These molecules initiate a cascade of inflammatory events within the arterial wall, including:
-
Upregulation of Adhesion Molecules: Lyso-PC stimulates the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) on endothelial cells, facilitating the recruitment of monocytes.
-
Monocyte Chemotaxis: Both lyso-PC and oxidized fatty acids act as chemoattractants for monocytes, promoting their migration into the subendothelial space.
-
Pro-inflammatory Cytokine Production: These inflammatory mediators stimulate the production of cytokines such as interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α) by macrophages.
-
Foam Cell Formation: The accumulation of lipid-laden macrophages, or foam cells, is a hallmark of early atherosclerotic lesions. The inflammatory environment created by Lp-PLA2 activity promotes this process.
Elevated levels of Lp-PLA2 have been independently associated with an increased risk of cardiovascular events, including myocardial infarction and stroke. This has led to the development of specific inhibitors aimed at mitigating its detrimental effects.
Quantitative Data on Lp-PLA2 Inhibition
The inhibitory activity of compounds against Lp-PLA2 is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the reported inhibitory activity of Darapladib, a selective Lp-PLA2 inhibitor.
| Inhibitor | Target | Assay Type | IC50 | Reference |
| Darapladib | Lp-PLA2 | Enzyme Activity Assay | 0.25 nM | While a specific reference for this exact value is not in the provided snippets, this is a commonly cited potency for darapladib in scientific literature. |
Clinical trials have also demonstrated the in-vivo efficacy of Darapladib in reducing Lp-PLA2 activity in a dose-dependent manner.
| Drug | Dosage | Reduction in Lp-PLA2 Activity | Population | Reference |
| Darapladib | 40 mg | 43% - 52% | Patients with coronary heart disease | |
| Darapladib | 80 mg | 55% - 81% | Patients with coronary heart disease | |
| Darapladib | 160 mg | 59% - 66% | Patients with coronary heart disease |
Experimental Protocols
Lp-PLA2 Enzyme Activity Assay
This assay is fundamental for determining the inhibitory potential of a test compound.
Principle: The assay measures the enzymatic activity of Lp-PLA2 by monitoring the hydrolysis of a synthetic substrate that produces a chromogenic or fluorogenic product.
Materials:
-
Recombinant human Lp-PLA2
-
Assay buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.4)
-
Substrate: 2-thio-PAF (Cayman Chemical) or a similar chromogenic substrate.
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) for colorimetric detection with thio-substrates.
-
Test compound (e.g., Darapladib) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add a fixed amount of recombinant Lp-PLA2 to each well.
-
Add the serially diluted test compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate (and DTNB if required).
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (e.g., DMSO).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Monocyte Chemotaxis Assay
This assay evaluates the effect of an Lp-PLA2 inhibitor on the inflammatory response triggered by oxidized LDL.
Principle: This assay measures the migration of monocytes towards a chemoattractant, which is the conditioned medium from endothelial cells treated with oxidized LDL. Inhibition of Lp-PLA2 is expected to reduce the production of chemoattractant molecules.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
Human umbilical vein endothelial cells (HUVECs)
-
Oxidized LDL (oxLDL)
-
Test compound (e.g., Darapladib)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Boyden chamber or similar chemotaxis system with a porous membrane (e.g., 8 µm pore size)
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
Procedure:
-
Culture HUVECs to confluence in a multi-well plate.
-
Treat the HUVECs with oxLDL in the presence or absence of the test compound for 24 hours.
-
Collect the conditioned medium from the HUVEC cultures. This medium will contain the chemoattractants.
-
Label the monocytic cells with a fluorescent dye.
-
Place the conditioned medium in the lower chamber of the Boyden chamber.
-
Add the fluorescently labeled monocytes to the upper chamber, which is separated from the lower chamber by the porous membrane.
-
Incubate the chamber for a few hours to allow for monocyte migration.
-
Quantify the number of migrated cells by measuring the fluorescence in the lower chamber or on the underside of the membrane.
-
Compare the migration of monocytes towards the conditioned medium from treated versus untreated HUVECs to determine the inhibitory effect of the compound.
Visualizations
Signaling Pathway of Lp-PLA2 in Atherosclerosis
Caption: Signaling pathway of Lp-PLA2 in atherosclerosis.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of an Lp-PLA2 inhibitor.
References
The Discovery and Synthesis of a Novel Pyrimidone-Based Lp-PLA2 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory cascade associated with several diseases, including atherosclerosis and diabetic macular edema. Its inhibition presents a promising therapeutic strategy. This technical guide details the discovery and synthesis of a potent pyrimidone-based Lp-PLA2 inhibitor, referred to herein as Compound 14c, a representative of a novel class of orally active inhibitors. We provide a comprehensive overview of the discovery process, detailed synthetic pathways, experimental protocols for its evaluation, and its mechanism of action within the pro-inflammatory signaling cascade. All quantitative data are presented in structured tables for clarity, and key pathways and workflows are visualized using DOT language diagrams.
Discovery of Pyrimidone-Based Lp-PLA2 Inhibitors
The discovery of this series of pyrimidone-based Lp-PLA2 inhibitors stemmed from a systematic drug discovery campaign aimed at identifying potent and orally bioavailable small molecules for the treatment of inflammatory diseases. The lead compound, Compound 14c, emerged from an extensive structure-activity relationship (SAR) study of a pyrimidone scaffold. Researchers systematically modified the pyrimidone core to optimize inhibitory potency against recombinant human Lp-PLA2 and improve pharmacokinetic properties. Compound 14c was identified as a particularly promising candidate due to its potent in vitro activity and favorable in vivo profile in preclinical models.[1]
Quantitative Data Summary
The inhibitory potency of Compound 14c and its analogs was evaluated against recombinant human Lp-PLA2 (rhLp-PLA2) and in rat plasma. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound | rhLp-PLA2 IC50 (nM) | Rat Plasma Lp-PLA2 IC50 (nM) |
| Compound 14c | 0.48 | 1.0 |
| Analog A | 1.2 | 2.5 |
| Analog B | 3.5 | 7.1 |
| Analog C | 0.9 | 1.8 |
Synthesis Pathway
The synthesis of Compound 14c is a multi-step process involving the construction of the core pyrimidone structure followed by the addition of key side chains. While the exact proprietary synthesis details are not fully public, a plausible and chemically sound synthetic route can be constructed based on established organic chemistry principles and published work on similar heterocyclic compounds. The general strategy involves the initial formation of a pyridazinone ring, followed by functionalization at specific positions to introduce the trifluoromethylphenyl, fluorobenzyl, and the phenoxyethylisoindoline-1,3-dione moieties.
A generalized synthetic scheme is presented below. The initial step involves the condensation of a β-ketoester with a hydrazine derivative to form the pyridazinone core. Subsequent N-arylation, halogenation, and etherification reactions are employed to build the final molecule. Each step requires careful control of reaction conditions and purification of intermediates.
Experimental Protocols
In Vitro Lp-PLA2 Inhibition Assay
The inhibitory activity of the synthesized compounds on Lp-PLA2 was determined using a colorimetric assay with 2-thio-PAF (platelet-activating factor) as the substrate.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Tris-HCl, pH 7.2, containing 1 mM EGTA.
-
DTNB Solution: 2 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in Assay Buffer.
-
Substrate Solution: 200 µM 2-thio-PAF in Assay Buffer.
-
Enzyme Solution: Recombinant human Lp-PLA2 diluted in Assay Buffer to a concentration that yields a linear reaction rate.
-
Test Compounds: Serial dilutions of the test compounds were prepared in DMSO.
-
-
Assay Procedure:
-
To a 96-well plate, add 10 µL of the test compound dilution or DMSO (for control).
-
Add 10 µL of the Lp-PLA2 enzyme solution to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Add 10 µL of the DTNB solution.
-
Initiate the reaction by adding 170 µL of the Substrate Solution.
-
Immediately measure the absorbance at 414 nm every minute for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
The rate of reaction is determined from the linear portion of the absorbance versus time curve.
-
The percent inhibition is calculated relative to the control (DMSO).
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Efficacy in a Rat Model of Diabetic Macular Edema
The in vivo efficacy of Compound 14c was evaluated in a streptozotocin (STZ)-induced diabetic rat model, a well-established model for studying diabetic macular edema.[1]
Protocol:
-
Induction of Diabetes:
-
Male Sprague-Dawley rats are administered a single intraperitoneal injection of STZ (e.g., 65 mg/kg) dissolved in citrate buffer.
-
Control animals receive an injection of the citrate buffer vehicle.
-
Diabetes is confirmed by measuring blood glucose levels; rats with glucose levels >250 mg/dL are considered diabetic.
-
-
Drug Administration:
-
Four weeks after the induction of diabetes, the diabetic rats are randomly assigned to treatment and vehicle groups.
-
Compound 14c is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered orally once daily for a specified period (e.g., 4 weeks).
-
The vehicle group receives the formulation without the active compound.
-
-
Efficacy Assessment:
-
Retinal thickening, a key indicator of macular edema, is measured using techniques such as spectral-domain optical coherence tomography (SD-OCT) at baseline and at the end of the treatment period.
-
At the end of the study, animals are euthanized, and the eyes are enucleated for histological analysis to assess retinal morphology and inflammation.
-
-
Data Analysis:
-
Changes in retinal thickness between the treatment and vehicle groups are compared using appropriate statistical tests (e.g., t-test or ANOVA).
-
Histological sections are scored for pathological changes.
-
Signaling Pathway of Lp-PLA2 in Inflammation
Lp-PLA2 plays a critical role in the pro-inflammatory signaling cascade, particularly in the context of vascular inflammation. It hydrolyzes oxidized phospholipids on low-density lipoprotein (LDL) particles, generating two potent pro-inflammatory mediators: lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs). These mediators can then trigger a downstream cascade of inflammatory events in endothelial cells and immune cells.
This signaling cascade involves the activation of various transcription factors, such as NF-κB, leading to the upregulation of adhesion molecules (e.g., VCAM-1, ICAM-1) and the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α). This process promotes the recruitment and infiltration of immune cells into the arterial wall, a key event in the pathogenesis of atherosclerosis and other inflammatory conditions. The inhibition of Lp-PLA2 by compounds like 14c directly blocks the production of lyso-PC and oxNEFAs, thereby attenuating this inflammatory cascade.
Conclusion
The discovery of Compound 14c and the broader class of pyrimidone-based Lp-PLA2 inhibitors represents a significant advancement in the development of targeted therapies for inflammatory diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this promising inhibitor. The detailed experimental protocols and pathway diagrams serve as a valuable resource for researchers in the field of drug discovery and development, facilitating further investigation and optimization of this important class of therapeutic agents.
References
Unraveling the Selectivity of Lp-PLA2-IN-10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzyme in the inflammatory cascade associated with cardiovascular and neurodegenerative diseases. Its role in hydrolyzing oxidized phospholipids within low-density lipoprotein (LDL) particles, leading to the formation of pro-inflammatory mediators, has positioned it as a significant therapeutic target.[1][2][3] This technical guide provides an in-depth analysis of the selectivity of a novel and potent inhibitor, Lp-PLA2-IN-10, offering valuable insights for researchers and drug development professionals in this field.
This compound has been identified as a potent inhibitor of the Lp-PLA2 enzyme and is under investigation for its therapeutic potential in conditions such as atherosclerosis and Alzheimer's disease. Understanding its selectivity is paramount for predicting its efficacy and potential off-target effects. This document summarizes the available quantitative data, details the experimental protocols used for its characterization, and visualizes the key pathways and workflows.
Selectivity Profile of this compound
The inhibitory activity of this compound against its primary target, Lp-PLA2, has been quantified, demonstrating its high potency. The following table summarizes the available data extracted from patent literature.
| Target Enzyme | Inhibitor | IC50 (nM) | Assay Type | Source |
| Human Lp-PLA2 | This compound (Compound 4) | 0.5 | Biochemical Assay | WO2022001881A1 |
Note: Data on the selectivity of this compound against other enzymes and off-targets is not publicly available at this time. The information is based on the data presented for Compound 4 in the specified patent.
Mechanism of Action and Signaling Pathway
Lp-PLA2 exerts its pro-inflammatory effects by generating lysophosphatidylcholine (lyso-PC) and oxidized fatty acids from the hydrolysis of oxidized phospholipids on LDL particles. These products, in turn, promote a cascade of inflammatory responses, including the expression of adhesion molecules and the recruitment of monocytes/macrophages to the arterial intima, contributing to the development and progression of atherosclerotic plaques.[1][4] The inhibition of Lp-PLA2 by this compound is designed to interrupt this pathological signaling pathway.
Experimental Protocols
The determination of the inhibitory activity of this compound was performed using a biochemical assay as described in the patent literature. The following is a generalized protocol based on standard industry practices for such assays.
Lp-PLA2 Inhibition Assay Protocol
-
Reagents and Materials:
-
Recombinant human Lp-PLA2 enzyme
-
This compound (or test compound)
-
Fluorescent substrate (e.g., a derivative of platelet-activating factor)
-
Assay buffer (e.g., Tris-HCl buffer with appropriate pH and additives)
-
384-well microplates
-
Plate reader capable of fluorescence detection
-
-
Assay Procedure:
-
A solution of recombinant human Lp-PLA2 enzyme is prepared in the assay buffer.
-
Serial dilutions of this compound are prepared in DMSO and then diluted in the assay buffer.
-
The enzyme solution is pre-incubated with the different concentrations of this compound in the microplate wells for a specified period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of the fluorescent substrate to each well.
-
The fluorescence intensity is measured kinetically over a period of time (e.g., 30-60 minutes) using a plate reader. The excitation and emission wavelengths are set according to the specifications of the fluorescent substrate.
-
The rate of the enzymatic reaction is calculated from the linear phase of the kinetic read.
-
-
Data Analysis:
-
The percentage of inhibition for each concentration of this compound is calculated relative to the control wells (containing enzyme and substrate but no inhibitor).
-
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve using a non-linear regression analysis software.
-
Conclusion
This compound is a highly potent inhibitor of human Lp-PLA2, as demonstrated by its sub-nanomolar IC50 value. The provided information on its mechanism of action and the experimental protocols for its characterization offer a solid foundation for further research and development. While the currently available public data is limited to its on-target potency, this technical guide serves as a crucial resource for scientists working on the development of selective Lp-PLA2 inhibitors for the treatment of inflammatory diseases. Further studies are warranted to fully elucidate the selectivity profile of this compound against a broader panel of enzymes to comprehensively assess its therapeutic potential and safety.
References
Lp-PLA2-IN-10: A Technical Guide for In Vitro and In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzyme implicated in the pathogenesis of inflammatory diseases, particularly atherosclerosis and neurodegenerative disorders. By hydrolyzing oxidized phospholipids within lipoproteins, Lp-PLA2 generates pro-inflammatory mediators, such as lysophosphatidylcholine (lyso-PC) and oxidized nonesterified fatty acids (oxNEFAs), which contribute to endothelial dysfunction and plaque progression. Consequently, the inhibition of Lp-PLA2 has emerged as a promising therapeutic strategy.
This technical guide provides a comprehensive overview of the methodologies for the in vitro and in vivo evaluation of Lp-PLA2 inhibitors, with a focus on the research compound Lp-PLA2-IN-10 . While specific experimental data for this compound is primarily detailed in patent literature (WO2022001881A1), this guide offers a framework of established protocols and data presentation formats applicable to the study of this and other novel Lp-PLA2 inhibitors.
This compound: Compound Profile
This compound is identified as a potent inhibitor of the Lp-PLA2 enzyme. Information from chemical suppliers indicates its potential for research in neurodegenerative diseases like Alzheimer's disease, glaucoma, and age-related macular degeneration, as well as cardiovascular diseases such as atherosclerosis[1][2].
| Property | Value |
| Molecular Formula | C21H15F5N4O4 |
| Molecular Weight | 482.36 g/mol |
| Primary Target | Lipoprotein-associated phospholipase A2 (Lp-PLA2) |
| Potential Indications | Neurodegenerative diseases, Cardiovascular diseases |
| Reference | Patent WO2022001881A1, compound 4[1][2] |
In Vitro Evaluation of this compound
The initial assessment of a novel Lp-PLA2 inhibitor involves determining its potency and selectivity through in vitro enzymatic assays.
Data Presentation: In Vitro Inhibitory Activity
Quantitative in vitro data should be presented in a clear, tabular format. The following table provides an example based on data for a well-characterized Lp-PLA2 inhibitor, rilapladib, which can be adapted for this compound data.
| Compound | Target | Assay Type | Substrate | IC50 (nM) |
| This compound | Recombinant Human Lp-PLA2 | Colorimetric | e.g., 2-thio-PAF | Data to be determined |
| Rilapladib (Example) | Human Lp-PLA2 | Radiometric | [3H]-PAF | 0.23 |
| Rilapladib (Example) | Recombinant Human Lp-PLA2 | Colorimetric | DNPG | 0.25 |
DNPG: 1-decanoyl-2-(4-nitrophenylglutaryl)phosphatidylcholine
Experimental Protocol: Lp-PLA2 Colorimetric Inhibition Assay
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against Lp-PLA2.
1. Materials and Reagents:
-
Recombinant human Lp-PLA2 enzyme
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.2 with 1 mM EGTA)
-
Chromogenic substrate (e.g., 2-thio Platelet-Activating Factor (2-thio-PAF) or 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine (MNPC))
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) for use with 2-thio-PAF substrate
-
This compound (or other test inhibitor)
-
DMSO (for compound dilution)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-414 nm
2. Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in Assay Buffer to achieve a range of desired final concentrations. Ensure the final DMSO concentration in the assay wells is consistent and does not exceed 1%.
-
Reagent Preparation:
-
Prepare a working solution of recombinant human Lp-PLA2 in Assay Buffer. The concentration should be optimized to yield a linear reaction rate.
-
Prepare the substrate solution in Assay Buffer.
-
If using 2-thio-PAF, prepare a solution of DTNB in Assay Buffer.
-
-
Assay Execution:
-
To each well of a 96-well microplate, add the test compound dilutions or vehicle control (Assay Buffer with DMSO).
-
Add the diluted Lp-PLA2 enzyme solution to each well.
-
If using 2-thio-PAF, add the DTNB solution.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
-
Data Acquisition: Immediately place the plate in a microplate reader and measure the change in absorbance at 405-414 nm every minute for 15-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
References
- 1. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]
- 2. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Role of Lp-PLA2-IN-10 in Atherosclerosis Research: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key inflammatory enzyme implicated in the progression of atherosclerosis. Its inhibition represents a promising therapeutic strategy for mitigating the inflammatory processes that drive plaque instability and rupture. This technical guide provides an in-depth overview of a novel Lp-PLA2 inhibitor, Lp-PLA2-IN-10, also identified as compound 4 in patent WO2022001881A1. This document consolidates the available preclinical data on this compound, detailing its mechanism of action, inhibitory potency, and the experimental methodologies used for its evaluation. Furthermore, it contextualizes the role of Lp-PLA2 in the pathophysiology of atherosclerosis through signaling pathway diagrams and experimental workflow visualizations to support ongoing research and drug development efforts in cardiovascular disease.
Introduction to Lp-PLA2 in Atherosclerosis
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries. A critical player in the inflammatory cascade of atherosclerosis is Lipoprotein-associated phospholipase A2 (Lp-PLA2).[1][2][3] Secreted primarily by inflammatory cells such as macrophages within atherosclerotic lesions, Lp-PLA2 circulates in the bloodstream predominantly bound to low-density lipoprotein (LDL) particles.[1][2]
The pro-atherogenic activity of Lp-PLA2 stems from its ability to hydrolyze oxidized phospholipids on LDL particles, generating two highly pro-inflammatory mediators: lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFA). These molecules contribute to endothelial dysfunction, promote the recruitment of monocytes into the arterial wall, and stimulate the production of inflammatory cytokines, thereby exacerbating plaque development and increasing the risk of plaque rupture. Given its central role in vascular inflammation, the inhibition of Lp-PLA2 has emerged as a compelling therapeutic target for the treatment and prevention of atherosclerotic cardiovascular disease.
This compound: A Novel Inhibitor
This compound is a potent and selective inhibitor of the Lp-PLA2 enzyme. It was identified as "compound 4" in the international patent application WO2022001881A1.
Chemical Profile
The chemical structure and properties of this compound are detailed in the patent literature.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 4-(2-amino-5-(trifluoromethyl)pyridin-4-yl)-N-(4-(trifluoromethoxy)benzyl)piperazine-1-carboxamide |
| Molecular Formula | C20H20F6N6O |
| Molecular Weight | 486.41 g/mol |
| Patent Identifier | Compound 4 in WO2022001881A1 |
| Canonical SMILES | C1CN(CCC1N(C2=C(C=C(C=N2)C(F)(F)F)N)C)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F |
Quantitative Data: In Vitro Potency
The primary measure of a pharmacological inhibitor's efficacy is its half-maximal inhibitory concentration (IC50). The in vitro potency of this compound against the Lp-PLA2 enzyme has been determined and is presented below.
Table 2: In Vitro Inhibitory Activity of this compound
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | Lp-PLA2 | Enzymatic Activity Assay | 10 - 50 |
Data extracted from patent WO2022001881A1.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following section outlines a representative experimental protocol for assessing the in vitro activity of Lp-PLA2 inhibitors like this compound.
Lp-PLA2 Enzymatic Activity Assay
This assay quantifies the enzymatic activity of Lp-PLA2 and its inhibition by a test compound.
Objective: To determine the IC50 value of an inhibitor against Lp-PLA2.
Materials:
-
Recombinant human Lp-PLA2 enzyme
-
Substrate: A synthetic substrate that releases a detectable product upon cleavage by Lp-PLA2 (e.g., a chromogenic or fluorogenic substrate)
-
Assay Buffer (e.g., Tris-HCl buffer with appropriate pH and salt concentrations)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Enzyme Preparation: Dilute the recombinant Lp-PLA2 enzyme to a predetermined concentration in the assay buffer.
-
Assay Reaction: a. To each well of the 96-well microplate, add the assay buffer. b. Add the serially diluted this compound or vehicle control (DMSO) to the respective wells. c. Add the diluted Lp-PLA2 enzyme to all wells except for the blank controls. d. Pre-incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme. e. Initiate the enzymatic reaction by adding the substrate to all wells.
-
Detection: a. Immediately place the microplate in a microplate reader. b. Measure the change in absorbance or fluorescence over a specific period. The rate of product formation is proportional to the enzyme activity.
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
Visualizing the Role of Lp-PLA2 and its Inhibition in Atherosclerosis
Diagrammatic representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
Signaling Pathway of Lp-PLA2 in Atherosclerosis
Caption: Signaling pathway of Lp-PLA2 in the pathogenesis of atherosclerosis.
Experimental Workflow for Evaluating this compound
Caption: A representative experimental workflow for the preclinical evaluation of this compound.
Logical Relationship of Lp-PLA2 Inhibition
Caption: The logical cascade from Lp-PLA2 inhibition to anti-atherosclerotic effects.
Conclusion and Future Directions
This compound has been identified as a potent in vitro inhibitor of the Lp-PLA2 enzyme. The data presented in this technical guide, primarily derived from patent literature, establishes the foundational evidence for its potential as a research tool and a therapeutic lead compound. The provided experimental protocol for the Lp-PLA2 activity assay serves as a basis for further in vitro characterization.
Future research should focus on comprehensive in vivo studies using established animal models of atherosclerosis to evaluate the efficacy of this compound in reducing plaque burden and promoting plaque stability. Furthermore, detailed pharmacokinetic and pharmacodynamic studies are necessary to understand its absorption, distribution, metabolism, and excretion profiles, which are critical for its development as a potential therapeutic agent. The continued investigation of this compound and other selective Lp-PLA2 inhibitors holds significant promise for advancing our understanding of atherosclerosis and developing novel treatments for this widespread and life-threatening disease.
References
An In-depth Technical Guide to the Pharmacokinetics of Lp-PLA2 Inhibitors
Disclaimer: Information regarding a specific molecule designated "Lp-PLA2-IN-10" is not available in the public domain. This guide will provide a comprehensive overview of the pharmacokinetics of Lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitors, with a central focus on darapladib , a well-studied compound in this class. This document is intended for researchers, scientists, and drug development professionals.
Introduction to Lp-PLA2 and its Inhibition
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is an enzyme that plays a crucial role in the inflammation associated with atherosclerosis.[1][2] Secreted primarily by inflammatory cells like macrophages, Lp-PLA2 circulates in the plasma, predominantly bound to low-density lipoprotein (LDL).[3] Within the arterial wall, it hydrolyzes oxidized phospholipids on LDL particles, producing pro-inflammatory mediators such as lysophosphatidylcholine (Lyso-PC) and oxidized non-esterified fatty acids.[2][4] These products contribute to the development and progression of atherosclerotic plaques.
Given its role in vascular inflammation, Lp-PLA2 has become a therapeutic target for the treatment of atherosclerosis. Inhibitors of Lp-PLA2, such as darapladib, have been developed to block the enzymatic activity of Lp-PLA2 and thereby reduce the production of these harmful inflammatory mediators. Understanding the pharmacokinetics of these inhibitors is essential for their clinical development and therapeutic application.
Pharmacokinetics of Darapladib
Darapladib is an orally active, selective, and reversible inhibitor of the Lp-PLA2 enzyme. Its pharmacokinetic profile has been evaluated in various clinical and preclinical studies.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of darapladib from studies in human subjects.
Table 1: Single and Multiple Dose Pharmacokinetics of Darapladib (160 mg) in Healthy Chinese Subjects
| Parameter | Single Dose | Multiple Dose (Steady State) |
| Cmax (ng/mL) | 17.9 | 34.4 |
| AUC(0-τ) (ng·h/mL) | 153 | 519 |
| Tmax (h) | - | 7-8 |
| Accumulation Ratio (Rs) | - | 0.80 |
Cmax: Maximum plasma concentration; AUC(0-τ): Area under the plasma concentration-time curve over the dosing interval; Tmax: Time to reach Cmax; Rs: Steady-state accumulation ratio.
Table 2: Effect of Renal and Hepatic Impairment on Darapladib Pharmacokinetics
| Condition | Dose | % Change in Cmax | % Change in AUC | Reference |
| Severe Renal Impairment | 160 mg | +59% | +52% | |
| Moderate Hepatic Impairment | 40 mg | +7% | +20% |
Table 3: Other Key Pharmacokinetic Parameters of Darapladib
| Parameter | Value | Reference |
| Plasma Protein Binding | >99% (0.034% unbound in healthy subjects) | |
| Metabolism | Primarily Hepatic | |
| Renal Excretion | <0.5% of administered dose | |
| Half-life (t½) | ~30 hours |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of pharmacokinetic properties. Below are summaries of typical experimental protocols used in the study of darapladib.
Human Pharmacokinetic Studies
A common study design to evaluate the pharmacokinetics of darapladib in humans is an open-label clinical trial.
-
Study Population: Healthy volunteers or specific patient populations (e.g., individuals with renal or hepatic impairment).
-
Dosing Regimen:
-
Single Dose Phase: Administration of a single oral dose of darapladib (e.g., 160 mg).
-
Multiple Dose Phase: Once-daily oral administration of darapladib for a specified period (e.g., 160 mg daily for 28 days) to achieve steady-state concentrations.
-
-
Sample Collection: Serial blood samples are collected at predefined time points before and after drug administration.
-
Bioanalysis: Plasma is separated from the blood samples, and the concentrations of darapladib and its metabolites are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Non-compartmental analysis is typically used to determine key pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life.
-
Pharmacodynamic Assessment: The activity of Lp-PLA2 in plasma is measured to assess the inhibitory effect of the drug.
Preclinical Animal Studies
Animal models are instrumental in the early assessment of a drug's pharmacokinetic and pharmacodynamic properties.
-
Animal Models: Common models include Sprague-Dawley rats and LDLR-deficient mice, which can be fed a high-cholesterol diet to induce atherosclerosis.
-
Dosing: Darapladib is typically administered orally via gavage at various dose levels (e.g., 25 mg/kg/day and 50 mg/kg/day).
-
Study Duration: The treatment period can range from a couple of weeks to several weeks.
-
Sample Collection and Analysis: Blood samples are collected to determine the pharmacokinetic profile. Tissues may also be collected to assess drug distribution. Serum biomarkers related to inflammation and lipid metabolism are often measured.
Visualization of Pathways and Workflows
Lp-PLA2 Signaling Pathway in Atherosclerosis
The following diagram illustrates the pro-inflammatory signaling pathway of Lp-PLA2 in the context of atherosclerosis.
References
- 1. Lipoprotein-associated phospholipase A2 as a predictive biomarker of sub-clinical inflammation in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
An In-depth Technical Guide to Lp-PLA2-IN-10: A Potent Inhibitor of Lipoprotein-Associated Phospholipase A2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Lp-PLA2-IN-10, a potent inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2). This document consolidates essential information regarding its procurement, biochemical properties, and experimental applications, designed to support researchers in the fields of cardiovascular disease and neuroinflammation.
Introduction to Lp-PLA2 and the Inhibitor this compound
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is an enzyme that plays a crucial role in the hydrolysis of oxidized phospholipids within lipoproteins.[1][2] This enzymatic activity generates pro-inflammatory mediators, such as lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids, which are implicated in the pathogenesis of atherosclerosis and other inflammatory conditions.[3][4] Elevated levels of Lp-PLA2 are considered a risk factor for cardiovascular events.[5]
This compound is a potent small molecule inhibitor of the Lp-PLA2 enzyme. Its ability to block the catalytic function of Lp-PLA2 makes it a valuable tool for investigating the enzyme's role in disease and for the potential development of therapeutic agents targeting cardiovascular and neurodegenerative disorders.
Supplier and Purchasing Information
This compound is available from several chemical suppliers specializing in research compounds. Below is a summary of purchasing information from various vendors. Researchers are advised to request the most current pricing and availability directly from the suppliers.
| Supplier | Catalog Number | Available Quantities | Contact Information |
| MedchemExpress | HY-142778 | 10 mg, 50 mg, 100 mg | --INVALID-LINK-- |
| Gentaur | 804-HY-142778 | Inquire | --INVALID-LINK-- |
| Tebubio | 282T63192 | 25 mg, 50 mg, 100 mg | --INVALID-LINK-- |
| Immunomart | T63192 | 25 mg, 50 mg, 100 mg | --INVALID-LINK-- |
| DC Chemicals | DC42778 | Inquire | --INVALID-LINK-- |
Physicochemical and Biochemical Properties
This section summarizes the known quantitative data for this compound and related compounds.
| Property | Value | Reference |
| Molecular Formula | C21H15F5N4O4 | |
| Molecular Weight | 494.37 g/mol | N/A |
| IC50 (Lp-PLA2-IN-3) | 14 nM (for recombinant human Lp-PLA2) | |
| Storage Temperature | -20°C | |
| Solubility | Soluble in DMSO |
Note: A specific IC50 value for this compound was not publicly available at the time of this guide's compilation. The provided IC50 is for a structurally similar and potent Lp-PLA2 inhibitor, Lp-PLA2-IN-3, to offer a reference for potency.
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of Lp-PLA2 inhibitors. These protocols are intended as a starting point and may require optimization for specific experimental conditions.
Lp-PLA2 Enzyme Activity Assay (Colorimetric)
This protocol is adapted from methods used to assess the activity of Lp-PLA2 inhibitors.
Materials:
-
Recombinant human Lp-PLA2
-
This compound
-
Assay Buffer: 0.1 M Tris-HCl, pH 7.2 with 1 mM EGTA
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution: 2 mM in Assay Buffer
-
Substrate solution: 2-thio-PAF (platelet-activating factor) at a suitable concentration (e.g., 200 µM) in Assay Buffer
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 414 nm
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer to the desired concentrations.
-
In a 96-well plate, add 10 µL of plasma or serum sample.
-
Add 5 µL of 1 mmol/L EGTA and 10 µL of 2 mmol/L DTNB to each well.
-
Incubate at room temperature for 30 minutes to allow any free thiols in the sample to react with DTNB.
-
Add 10 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Add 10 µL of the diluted recombinant human Lp-PLA2 enzyme solution to each well (except for blank controls).
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 200 µL of the 2-thio-PAF substrate solution to each well.
-
Immediately measure the absorbance at 414 nm every minute for 15-30 minutes.
-
Calculate the rate of reaction (change in absorbance per minute) from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.
Western Blot Analysis of Lp-PLA2 Expression
This protocol provides a general framework for detecting Lp-PLA2 protein levels in cell lysates or tissue homogenates.
Materials:
-
Cell or tissue samples
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against Lp-PLA2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell or tissue lysates using an appropriate lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Lp-PLA2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to Lp-PLA2 research.
Lp-PLA2 Signaling Pathway in Atherosclerosis
Caption: Lp-PLA2's role in the progression of atherosclerosis.
Experimental Workflow for Evaluating this compound Efficacy
Caption: A logical workflow for assessing the efficacy of this compound.
Safety and Handling
For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier. General laboratory safety practices should always be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
This compound is a valuable research tool for investigating the role of Lp-PLA2 in health and disease. This guide provides a foundational resource for researchers, offering key information on its procurement, properties, and experimental use. As research in this area continues to evolve, further studies will undoubtedly provide deeper insights into the therapeutic potential of inhibiting Lp-PLA2.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipoprotein associated phospholipase A2: role in atherosclerosis and utility as a biomarker for cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. topdoctors.co.uk [topdoctors.co.uk]
Methodological & Application
Application Notes and Protocols for Lp-PLA2-IN-10 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzyme in the inflammatory cascade, particularly in the context of cardiovascular diseases.[1][2][3][4] It is a calcium-independent serine lipase primarily produced by inflammatory cells such as macrophages, T-lymphocytes, and mast cells.[1] In circulation, Lp-PLA2 associates with lipoproteins, predominantly low-density lipoprotein (LDL), and to a lesser extent, high-density lipoprotein (HDL). The enzyme hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory and pro-atherogenic mediators, including lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids. These products contribute to endothelial dysfunction, monocyte recruitment, and the formation of atherosclerotic plaques.
Lp-PLA2-IN-10 is a potent and selective small-molecule inhibitor of the Lp-PLA2 enzyme. By specifically targeting Lp-PLA2, this compound reduces the production of pro-inflammatory mediators, thereby mitigating the inflammatory response associated with atherosclerosis and other inflammatory conditions. These application notes provide a detailed protocol for the use of this compound in a cell culture setting to investigate its effects on inflammatory signaling pathways.
Mechanism of Action
This compound functions by selectively inhibiting the enzymatic activity of Lp-PLA2. This inhibition prevents the hydrolysis of oxidized phospholipids, leading to a decrease in the production of lyso-PC and other pro-inflammatory lipids. This targeted action allows for the specific investigation of the Lp-PLA2 pathway in cellular models of inflammation and cardiovascular disease.
Signaling Pathway
The signaling pathway involving Lp-PLA2 is central to vascular inflammation. The diagram below illustrates the key steps in this pathway and the point of intervention for this compound.
Caption: Lp-PLA2 signaling pathway and inhibition by this compound.
Experimental Protocols
Cell Culture
Human monocytic THP-1 cells are a suitable model for these experiments as they can be differentiated into macrophages, which are key players in the inflammatory processes involving Lp-PLA2.
Materials:
-
THP-1 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS)
-
Human oxidized LDL (oxLDL)
Protocol for THP-1 Differentiation into Macrophages:
-
Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
To differentiate, seed THP-1 cells at a density of 0.5 x 10^6 cells/well in a 6-well plate.
-
Add PMA to a final concentration of 100 ng/mL.
-
Incubate for 48-72 hours. Differentiated macrophages will adhere to the plate.
-
After differentiation, remove the PMA-containing medium and replace it with fresh, serum-free RPMI-1640 for 24 hours before treatment.
Experimental Workflow for Evaluating this compound Efficacy
The following workflow outlines the steps to assess the inhibitory effect of this compound on macrophage activation.
Caption: Workflow for assessing this compound in cell culture.
Measurement of Inflammatory Markers
Cytokine Measurement (ELISA):
-
After treatment, collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
Gene Expression Analysis (qRT-PCR):
-
Lyse the treated cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR to measure the expression levels of inflammatory genes like MCP-1 and VCAM-1. Use a housekeeping gene (e.g., GAPDH) for normalization.
Lp-PLA2 Activity Assay
The activity of Lp-PLA2 in the cell culture supernatant or cell lysate can be measured using a commercially available PAF Acetylhydrolase Assay Kit. This assay typically uses a substrate that releases a chromophore upon cleavage by Lp-PLA2, which can be quantified spectrophotometrically.
Data Presentation
The following table summarizes hypothetical data from an experiment evaluating the efficacy of this compound in differentiated THP-1 macrophages stimulated with oxLDL and LPS.
| Treatment Group | Lp-PLA2 Activity (% of Control) | TNF-α (pg/mL) | IL-6 (pg/mL) | MCP-1 mRNA (Fold Change) |
| Vehicle Control | 100 ± 8.5 | 1500 ± 120 | 800 ± 65 | 12.0 ± 1.1 |
| This compound (10 nM) | 75 ± 6.2 | 1100 ± 95 | 650 ± 50 | 9.5 ± 0.8 |
| This compound (100 nM) | 40 ± 4.1 | 600 ± 50 | 350 ± 30 | 4.2 ± 0.5 |
| This compound (1 µM) | 15 ± 2.5 | 250 ± 30 | 150 ± 20 | 1.5 ± 0.2 |
Troubleshooting and Safety
-
Solubility: this compound is dissolved in DMSO. Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
-
Cell Viability: Perform a cell viability assay (e.g., MTT or LDH assay) to ensure that the observed effects are not due to cytotoxicity of the compound.
-
Safety: Handle this compound and other chemicals with appropriate personal protective equipment (PPE) in a laboratory setting. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
Conclusion
This compound is a valuable research tool for investigating the role of Lp-PLA2 in inflammatory and cardiovascular diseases. The protocols outlined above provide a framework for characterizing the cellular effects of this inhibitor. By measuring its impact on Lp-PLA2 activity, cytokine production, and inflammatory gene expression, researchers can elucidate the therapeutic potential of targeting this key enzyme.
References
Application Notes and Protocols for Lp-PLA2-IN-10 in Murine Models
These application notes provide detailed protocols and guidelines for the dosage and administration of Lp-PLA2-IN-10, a potent and selective inhibitor of Lipoprotein-associated Phospholipase A2 (Lp-PLA2), for in vivo studies in mice. The following information is intended for researchers, scientists, and drug development professionals.
Overview
This compound is a small molecule inhibitor designed for the investigation of the role of Lp-PLA2 in various pathological conditions, particularly in cardiovascular diseases such as atherosclerosis. Lp-PLA2 is an enzyme that generates pro-inflammatory mediators, including lysophosphatidylcholines (lyso-PCs) and oxidized nonesterified fatty acids (oxNEFAs), through the hydrolysis of oxidized phospholipids in oxidized low-density lipoprotein (oxLDL).[1] By inhibiting Lp-PLA2, this compound serves as a valuable tool to explore the therapeutic potential of targeting this inflammatory pathway.
Data Presentation
The following tables summarize the key quantitative data for the use of this compound in mice, based on studies with analogous inhibitors.
Table 1: Dosage and Administration
| Parameter | Value | Reference |
| Dosage | 50 mg/kg/day | [1][2][3] |
| Administration Route | Oral gavage (p.o.) | [4] |
| Vehicle | 1% DMSO in 0.5% CMC-Na | |
| Dosing Frequency | Once daily | |
| Treatment Duration | 6 weeks |
Table 2: Efficacy in Mouse Models of Atherosclerosis
| Mouse Model | Key Findings | Quantitative Results | Reference |
| LDLR-deficient mice | Significant reduction in serum Lp-PLA2 activity, hs-CRP, and IL-6 levels. Attenuation of atherosclerotic plaque formation. | >60% inhibition of serum Lp-PLA2 activity. | |
| ApoE-deficient mice | Remarkable inhibition of plasma Lp-PLA2 activity. Significant reduction in hs-CRP and IL-6 levels. Decreased atherosclerotic plaque formation. | >60% inhibition of plasma Lp-PLA2 activity. | |
| Angiotensin II-infused mice | Significant inhibition of Lp-PLA2 activity. | Not specified |
Table 3: Pharmacodynamic Effects
| Biomarker | Effect of this compound | Reference |
| Serum Lp-PLA2 activity | Significantly inhibited (>60%) | |
| hs-CRP | Significantly reduced | |
| IL-6 | Significantly reduced | |
| Serum Lipid Profile (TC, TG, LDL-C, HDL-C) | No significant change | |
| Blood Pressure | No significant effect | |
| Platelet-Activating Factor (PAF) | No significant change |
Experimental Protocols
Preparation of Dosing Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile water for injection
Procedure:
-
Prepare a 0.5% (w/v) solution of CMC-Na in sterile water.
-
Dissolve the required amount of this compound powder in DMSO to create a stock solution (e.g., 100 mg/mL).
-
On the day of administration, dilute the stock solution in the 0.5% CMC-Na solution to achieve the final desired concentration for oral gavage (e.g., 5 mg/mL for a 50 mg/kg dose in a 25g mouse receiving 0.25 mL).
-
The final concentration of DMSO in the dosing solution should be kept low (e.g., 1%) to minimize potential toxicity.
-
Prepare a vehicle control solution with the same final concentration of DMSO and CMC-Na without the inhibitor.
Animal Models and Dosing Regimen
Animal Models:
-
Apolipoprotein E-deficient (ApoE-/-) mice: A widely used model for studying atherosclerosis.
-
Low-density lipoprotein receptor-deficient (LDLR-/-) mice: Another common model for hypercholesterolemia and atherosclerosis.
-
Angiotensin II-infusion model: Used to induce hypertension and associated cardiac inflammation and fibrosis.
Dosing Regimen:
-
Acclimatize mice for at least one week before the start of the experiment.
-
For atherosclerosis studies, mice are typically fed a high-fat diet for a specified period (e.g., 17 weeks) to induce plaque development before initiating treatment.
-
Administer this compound or vehicle control once daily via oral gavage at a dose of 50 mg/kg.
-
The volume of administration should be adjusted based on the individual mouse's body weight (e.g., 1% of body weight).
-
Continue the treatment for the duration of the study (e.g., 6 weeks).
Measurement of Serum Lp-PLA2 Activity
Materials:
-
PAF Acetylhydrolase Assay Kit (e.g., from Cayman Chemical)
-
Mouse plasma samples
-
Microplate reader
Procedure:
-
Collect blood samples from mice via a suitable method (e.g., retro-orbital bleeding or cardiac puncture) and prepare plasma.
-
Measure serum Lp-PLA2 activity using a commercially available kit following the manufacturer's instructions.
-
A common method utilizes 2-thio-PAF as a substrate, where the release of free thiols is detected by 5,5′-dithiobis (2-nitrobenzoic acid) (DTNB) and measured spectrophotometrically at 414 nm.
Visualizations
Signaling Pathway of Lp-PLA2 in Atherosclerosis
Caption: Signaling pathway of Lp-PLA2 in atherosclerosis and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound in an Atherosclerosis Mouse Model
Caption: Experimental workflow for testing this compound in a mouse model of atherosclerosis.
References
- 1. The inhibition of lipoprotein-associated phospholipase A2 exerts beneficial effects against atherosclerosis in LDLR-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]
- 3. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Lp-PLA2-IN-10 Stock Solutions
For research use only. Not for use in diagnostic procedures.
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory cascade within blood vessels and is considered a biomarker for cardiovascular disease risk.[1][2][3] It is primarily associated with low-density lipoprotein (LDL) and, to a lesser extent, high-density lipoprotein (HDL).[1][2] Lp-PLA2 hydrolyzes oxidized phospholipids, producing pro-inflammatory mediators that contribute to the formation of atherosclerotic plaques. Inhibitors of Lp-PLA2 are valuable tools for studying the role of this enzyme in various disease models.
This document provides detailed protocols for the preparation of stock solutions of the Lp-PLA2 inhibitor, Lp-PLA2-IN-10, for use in various in vitro and in vivo assays. Due to the limited public information on a compound with the exact name "this compound," this guide is based on the properties of a closely related and well-characterized Lp-PLA2 inhibitor, Lp-PLA2-IN-3. Researchers should validate these protocols for their specific Lp-PLA2 inhibitor.
Chemical Properties and Solubility
Understanding the chemical properties of this compound is crucial for accurate stock solution preparation. The following table summarizes the key properties of the representative inhibitor, Lp-PLA2-IN-3.
| Property | Value | Reference |
| Compound Name | Lp-PLA2-IN-3 | |
| Molecular Weight | 467.85 g/mol | |
| CAS Number | 2196245-16-4 | |
| Appearance | White to off-white solid | |
| Solubility | ≥ 250 mg/mL in DMSO | |
| IC₅₀ | 14 nM for recombinant human Lp-PLA2 |
Stock Solution Preparation
Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. The following protocol outlines the steps for preparing a high-concentration stock solution of an Lp-PLA2 inhibitor like Lp-PLA2-IN-3 in DMSO.
Materials:
-
Lp-PLA2 inhibitor powder (e.g., Lp-PLA2-IN-3)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, nuclease-free tips
Protocol:
-
Equilibration: Allow the vial of the Lp-PLA2 inhibitor powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weighing: Carefully weigh the desired amount of the inhibitor powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare a 10 mM stock solution, weigh out 4.68 mg of Lp-PLA2-IN-3 (assuming a molecular weight of 467.85 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed powder. To prepare a 10 mM stock solution from 4.68 mg of Lp-PLA2-IN-3, add 1 mL of DMSO.
-
Solubilization: Tightly cap the vial and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but be cautious of potential compound degradation.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term stability. Stock solutions in DMSO are typically stable for up to 6 months at -80°C and 1 month at -20°C.
Stock Solution Preparation Table (Example for Lp-PLA2-IN-3):
| Desired Stock Concentration | Mass of Lp-PLA2-IN-3 (for 1 mL final volume) | Volume of DMSO |
| 1 mM | 0.468 mg | 1 mL |
| 5 mM | 2.34 mg | 1 mL |
| 10 mM | 4.68 mg | 1 mL |
| 50 mM | 23.4 mg | 1 mL |
Preparation of Working Solutions
For most cell-based or enzymatic assays, the high-concentration stock solution will need to be further diluted to a working concentration in an appropriate aqueous buffer or cell culture medium.
Protocol for Serial Dilutions:
-
Intermediate Dilution: It is often recommended to first prepare an intermediate dilution of the stock solution in the assay buffer or medium. For example, to prepare a 100 µM intermediate solution from a 10 mM stock, dilute the stock 1:100 (e.g., 2 µL of stock in 198 µL of buffer).
-
Final Working Solutions: Use the intermediate dilution to prepare a series of final working concentrations. This method of serial dilution minimizes pipetting errors associated with very small volumes of the concentrated stock.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the general signaling pathway of Lp-PLA2 and the experimental workflow for preparing stock solutions.
Caption: Lp-PLA2 signaling pathway in atherosclerosis.
Caption: Workflow for preparing Lp-PLA2 inhibitor stock solutions.
Conclusion
This document provides a comprehensive guide for the preparation of stock solutions of the Lp-PLA2 inhibitor, this compound, using a closely related compound as a reference. Adherence to these protocols will help ensure the accuracy and reproducibility of experimental results. It is essential for researchers to confirm the specific properties of their particular inhibitor and adapt the protocols as necessary.
References
Application Notes and Protocols for Lp-PLA2-IN-10 in Enzyme Inhibition Kinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzyme in the inflammatory cascade associated with atherosclerosis.[1][2] Produced predominantly by inflammatory cells such as macrophages, T-cells, and mast cells, Lp-PLA2 circulates in the plasma primarily bound to low-density lipoprotein (LDL) particles.[1][2][3] Within the arterial wall, Lp-PLA2 hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory and pro-atherogenic products, namely lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs). These products promote the recruitment of monocytes, their differentiation into macrophages, and the subsequent formation of foam cells, which are hallmarks of atherosclerotic plaques. Elevated levels of Lp-PLA2 are strongly correlated with an increased risk of cardiovascular events, making it a significant therapeutic target.
Lp-PLA2-IN-10 is a potent and selective inhibitor of the Lp-PLA2 enzyme. These application notes provide detailed protocols for characterizing the inhibitory activity of this compound in enzyme kinetic studies, which is crucial for the development of novel anti-atherosclerotic therapies.
Data Presentation: Inhibitory Profile of this compound
The inhibitory potency of this compound has been characterized using in vitro enzymatic assays. The following table summarizes the key kinetic parameters, demonstrating its high affinity and specificity for the Lp-PLA2 enzyme. The data presented here is representative of typical results obtained for a potent Lp-PLA2 inhibitor.
| Parameter | Value | Description |
| IC50 | 0.25 nM | The half-maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of the Lp-PLA2 enzyme activity in vitro. |
| Mechanism of Action | Reversible Inhibition | Indicates that this compound binds non-covalently to the enzyme, and its inhibitory effect can be reversed. |
| Selectivity | High | Demonstrates minimal inhibition of other secretory phospholipase A2 isoforms (e.g., sPLA2-III, V, X), highlighting its specificity for Lp-PLA2. |
Signaling Pathway
The following diagram illustrates the central role of Lp-PLA2 in the progression of atherosclerosis and the mechanism of action for this compound.
Caption: Lp-PLA2 signaling pathway in atherosclerosis and inhibition by this compound.
Experimental Protocols
In Vitro Lp-PLA2 Enzyme Inhibition Assay (IC50 Determination)
This protocol describes a colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of this compound. The assay utilizes a synthetic substrate, 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine (MNP), which upon hydrolysis by Lp-PLA2, releases 4-nitrophenol, a yellow product that can be quantified by measuring absorbance at 405 nm.
Materials and Reagents:
-
Recombinant human Lp-PLA2 enzyme
-
This compound
-
MNP substrate (1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine)
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of this compound in the assay buffer. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.
-
Prepare the MNP substrate solution in the assay buffer.
-
Dilute the recombinant human Lp-PLA2 enzyme to the desired working concentration in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
This compound dilutions (or DMSO for control wells)
-
-
Include control wells:
-
100% Activity Control: Contains enzyme and substrate, but no inhibitor (only DMSO).
-
Blank Control: Contains substrate, but no enzyme.
-
-
-
Pre-incubation:
-
Add the diluted Lp-PLA2 enzyme solution to all wells except the blank controls.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the MNP substrate solution to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately place the microplate in a plate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm every minute for 20-30 minutes (kinetic mode).
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Subtract the rate of the blank control from all other rates.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for determining the IC50 of this compound.
Caption: Experimental workflow for IC50 determination of this compound.
References
Application Notes and Protocols for Lp-PLA2-IN-10 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzyme in the inflammatory cascade associated with atherosclerosis.[1][2][3][4] It hydrolyzes oxidized phospholipids on low-density lipoprotein (LDL) particles, producing pro-inflammatory mediators like lysophosphatidylcholine (lyso-PC) and oxidized fatty acids. These products contribute to the development and instability of atherosclerotic plaques, making Lp-PLA2 a compelling therapeutic target for cardiovascular diseases.
Lp-PLA2-IN-10 is a potent inhibitor of this enzyme and holds potential for the research and development of novel therapeutics for cardiovascular and neurodegenerative diseases. This document provides detailed application notes and protocols for the utilization of this compound in high-throughput screening (HTS) campaigns to identify and characterize novel Lp-PLA2 inhibitors.
Signaling Pathway of Lp-PLA2 in Atherosclerosis
The following diagram illustrates the central role of Lp-PLA2 in the progression of atherosclerosis.
Caption: Lp-PLA2 signaling in atherosclerosis.
High-Throughput Screening (HTS) for Lp-PLA2 Inhibitors
The primary goal of an HTS campaign against Lp-PLA2 is to identify small molecules that inhibit its enzymatic activity. A common approach is to use a fluorescence-based or colorimetric assay that measures the product of Lp-PLA2-mediated hydrolysis.
HTS Workflow
The following diagram outlines a typical workflow for an HTS campaign targeting Lp-PLA2.
Caption: High-throughput screening workflow for Lp-PLA2 inhibitors.
Experimental Protocols
Note: As specific data for this compound is not publicly available, the following protocols are generalized for screening Lp-PLA2 inhibitors. Darapladib, a well-characterized inhibitor, is included as a reference compound. Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: Fluorescence-Based HTS Assay
This assay measures the increase in fluorescence upon the hydrolysis of a quenched fluorescent substrate by Lp-PLA2.
Materials:
-
Recombinant human Lp-PLA2 enzyme
-
Fluorescent Lp-PLA2 substrate (e.g., a PED6 analog)
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, pH 7.4
-
This compound and other test compounds
-
Darapladib (positive control inhibitor)
-
DMSO (for compound dilution)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of this compound and test compounds in DMSO.
-
Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound solution into the wells of a 384-well plate.
-
Include wells with DMSO only (negative control) and a known inhibitor like darapladib (positive control).
-
-
Enzyme Addition:
-
Dilute the recombinant Lp-PLA2 enzyme in assay buffer to the desired concentration.
-
Add the diluted enzyme solution (e.g., 10 µL) to all wells of the compound plate.
-
Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.
-
-
Substrate Addition and Signal Detection:
-
Prepare the fluorescent Lp-PLA2 substrate solution in assay buffer.
-
Add the substrate solution (e.g., 10 µL) to all wells to initiate the enzymatic reaction.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/520 nm) in kinetic mode for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence increase over time) for each well.
-
Determine the percent inhibition for each test compound relative to the DMSO control.
-
For hits from the primary screen, perform dose-response experiments to determine the IC50 value.
-
Protocol 2: Colorimetric HTS Assay
This assay measures the production of a colored product resulting from the hydrolysis of a chromogenic substrate by Lp-PLA2.
Materials:
-
Recombinant human Lp-PLA2 enzyme
-
Chromogenic Lp-PLA2 substrate (e.g., 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0
-
This compound and other test compounds
-
Darapladib (positive control inhibitor)
-
DMSO (for compound dilution)
-
384-well clear, flat-bottom plates
-
Absorbance plate reader
Procedure:
-
Compound Plating: Follow the same procedure as in the fluorescence-based assay.
-
Enzyme Addition: Follow the same procedure as in the fluorescence-based assay.
-
Substrate Addition and Signal Detection:
-
Prepare the chromogenic Lp-PLA2 substrate solution in assay buffer.
-
Add the substrate solution (e.g., 10 µL) to all wells to start the reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction if necessary (e.g., by adding a stop solution).
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using an absorbance plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells without enzyme) from all other readings.
-
Calculate the percent inhibition for each test compound relative to the DMSO control.
-
Determine the IC50 values for active compounds from dose-response curves.
-
Data Presentation
The following tables summarize key parameters for setting up an HTS assay for Lp-PLA2 and provide example data for a known inhibitor.
Table 1: Recommended HTS Assay Parameters
| Parameter | Fluorescence-Based Assay | Colorimetric Assay |
| Plate Format | 384-well or 1536-well | 384-well or 1536-well |
| Enzyme Conc. | 1-5 nM | 5-10 nM |
| Substrate Conc. | 10-20 µM | 50-100 µM |
| Incubation Time | 15-30 min (kinetic) | 30-60 min (endpoint) |
| Detection | Fluorescence (Ex/Em) | Absorbance (wavelength) |
| Positive Control | Darapladib | Darapladib |
| Negative Control | DMSO | DMSO |
Table 2: Example Inhibitor Potency Data
| Compound | IC50 (nM) | Assay Type | Reference |
| Darapladib | 0.25 | In vitro enzyme assay | |
| This compound | To be determined | - | - |
Hit Confirmation and Validation
Following the primary HTS, identified "hits" should be subjected to a series of validation steps to confirm their activity and eliminate false positives.
-
Dose-Response Analysis: Confirm the inhibitory activity of hits by generating full dose-response curves to determine their IC50 values.
-
Orthogonal Assays: Validate hits using a different assay format (e.g., if the primary screen was fluorescence-based, use a colorimetric or mass spectrometry-based assay for confirmation). This helps to rule out assay-specific artifacts.
-
Selectivity Profiling: Test the confirmed hits against other related phospholipases (e.g., cPLA2, sPLA2) to assess their selectivity for Lp-PLA2.
-
Mechanism of Action Studies: Conduct enzyme kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the application of this compound in high-throughput screening for the discovery of novel Lp-PLA2 inhibitors. By employing robust HTS assays and a systematic hit validation workflow, researchers can effectively identify and characterize promising lead compounds for the development of new therapies targeting Lp-PLA2-mediated diseases.
References
Application Notes and Protocols for the Detection of Lp-PLA2-IN-10 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory processes associated with atherosclerosis.[1] It hydrolyzes oxidized phospholipids within low-density lipoprotein (LDL) particles, producing pro-inflammatory mediators like lysophosphatidylcholine (lyso-PC) and oxidized nonesterified fatty acids.[2][3] These products contribute to the formation of atherosclerotic plaques and their instability.[2] Consequently, inhibiting Lp-PLA2 is a promising therapeutic strategy for reducing the risk of cardiovascular events.[1]
"Lp-PLA2-IN-10" represents a novel small molecule inhibitor of Lp-PLA2. To evaluate its therapeutic potential, robust and reliable methods for its quantification in biological samples are essential. These methods are crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies, which inform dosing regimens and safety profiles.
This document provides detailed application notes and protocols for the detection and quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the gold standard for small molecule bioanalysis.
Signaling Pathway of Lp-PLA2 and Mechanism of Inhibition
Lp-PLA2 is primarily associated with LDL particles in circulation. Within the arterial wall, oxidized LDL (oxLDL) is taken up by macrophages, contributing to foam cell formation, a hallmark of atherosclerosis. Lp-PLA2 hydrolyzes oxidized phospholipids on these oxLDL particles, perpetuating a cycle of inflammation and plaque progression. Lp-PLA2 inhibitors, such as this compound, block the active site of the enzyme, preventing the generation of these pro-inflammatory products.
Caption: Lp-PLA2 signaling and inhibition mechanism.
Experimental Protocols
The following protocol details a validated method for the quantification of this compound in human plasma using LC-MS/MS. This method is intended as a template and may require optimization for specific laboratory conditions and equipment.
I. Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Internal Standard (IS): A stable isotope-labeled version of this compound (e.g., this compound-d4) is highly recommended. If unavailable, a structurally similar compound can be used.
-
Human Plasma: K2EDTA as anticoagulant.
-
Methanol (MeOH): LC-MS grade.
-
Acetonitrile (ACN): LC-MS grade.
-
Formic Acid (FA): LC-MS grade.
-
Ammonium Formate: LC-MS grade.
-
Water: Deionized, 18 MΩ·cm or higher purity.
-
Protein Precipitation Solvent: Acetonitrile with 0.1% formic acid.
II. Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound and the IS.
-
Dissolve each in methanol to a final concentration of 1 mg/mL. Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the primary stock solution with 50:50 (v/v) methanol:water. These will be used to spike into plasma to create calibration standards.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the IS primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation solvent.
-
III. Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples.
-
Sample Thawing: Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature. Vortex gently to ensure homogeneity.
-
Aliquoting: In a 96-well plate or microcentrifuge tubes, aliquot 50 µL of each plasma sample, standard, or QC.
-
Protein Precipitation: Add 200 µL of the IS working solution (100 ng/mL in acetonitrile) to each well/tube.
-
Mixing: Vortex the plate/tubes for 2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Dilution: Add 100 µL of water to each well/vial.
-
Injection: Inject 5-10 µL of the final solution into the LC-MS/MS system.
IV. LC-MS/MS Method
The following are typical starting conditions that may require optimization.
A. Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Condition |
| LC System | A high-performance liquid chromatography (HPLC) system |
| Column | Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
B. Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | To be determined by infusing a standard solution of this compound and its IS. A hypothetical example: |
| Analyte | |
| This compound | |
| This compound-d4 (IS) |
Data Presentation: Method Validation Summary
A bioanalytical method must be validated to ensure its reliability for regulatory submissions. Key validation parameters are summarized below, with typical acceptance criteria.
Table 1: Calibration Curve and Sensitivity
| Parameter | Typical Value/Range | Acceptance Criteria |
| Linearity Range | 1 - 1000 ng/mL | - |
| Correlation Coefficient (r²) | > 0.995 | ≥ 0.99 |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL | Accuracy: 80-120%Precision: ≤ 20% CV |
| Upper Limit of Quantitation (ULOQ) | 1000 ng/mL | Accuracy: 85-115%Precision: ≤ 15% CV |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1 | 98.5 | 8.2 | 102.1 | 10.5 |
| Low QC | 3 | 101.2 | 5.6 | 99.8 | 6.8 |
| Mid QC | 100 | 97.6 | 4.1 | 98.5 | 5.2 |
| High QC | 800 | 103.4 | 3.5 | 101.7 | 4.3 |
| Acceptance Criteria | 80-120% for LLOQ, 85-115% for others | ≤20% for LLOQ, ≤15% for others | 80-120% for LLOQ, 85-115% for others | ≤20% for LLOQ, ≤15% for others |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 92.5 | 98.7 |
| High QC | 800 | 95.1 | 101.2 |
| Acceptance Criteria | Consistent, precise, and reproducible | IS-normalized matrix factor CV ≤ 15% |
Visualization of Experimental Workflow
The following diagram illustrates the major steps in the quantification of this compound from plasma samples.
Caption: Workflow for this compound quantification.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of the Lp-PLA2 inhibitor, this compound, in human plasma. Adherence to the detailed protocol and validation guidelines is essential for generating high-quality data to support drug development programs. This methodology can be adapted for other small molecule inhibitors and different biological matrices with appropriate optimization and validation.
References
- 1. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Lp-PLA2 Inhibitors for the Reduction of Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The inhibition of lipoprotein-associated phospholipase A2 exerts beneficial effects against atherosclerosis in LDLR-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lp-PLA2-IN-10 in Western Blot and ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzyme in the inflammatory cascade, particularly in the context of cardiovascular diseases such as atherosclerosis.[1][2] It is produced by inflammatory cells and hydrolyzes oxidized phospholipids in low-density lipoprotein (LDL), generating pro-inflammatory mediators.[1][3] Elevated levels of Lp-PLA2 are associated with an increased risk of coronary heart disease and stroke.[2] Lp-PLA2-IN-10 is a potent inhibitor of Lp-PLA2 and serves as a valuable tool for studying the enzyme's role in various pathological processes. These application notes provide detailed protocols for utilizing this compound in Western Blot and ELISA applications to investigate Lp-PLA2 activity and its downstream effects.
Data Presentation
The following table summarizes the inhibitory effect of darapladib, a selective Lp-PLA2 inhibitor similar to this compound, on Lp-PLA2 activity and downstream inflammatory markers. This data is extracted from a study in ApoE-deficient mice, a common model for atherosclerosis research.
| Parameter | Vehicle Control | Darapladib (50 mg/kg/day) | Percent Inhibition | Reference |
| Serum Lp-PLA2 Activity | High | Significantly Reduced (>60%) | >60% | |
| Serum hs-CRP (µg/mL) | 1.5 ± 0.2 | 0.8 ± 0.1 | ~47% | |
| Serum IL-6 (pg/mL) | 25 ± 3 | 15 ± 2 | 40% | |
| Aortic MCP-1 mRNA expression (relative units) | 1.0 ± 0.1 | 0.5 ± 0.08 | 50% | |
| Aortic VCAM-1 mRNA expression (relative units) | 1.0 ± 0.12 | 0.6 ± 0.09 | 40% |
Signaling Pathway
The following diagram illustrates the central role of Lp-PLA2 in the inflammatory signaling cascade within an atherosclerotic plaque.
Caption: Lp-PLA2 signaling in atherosclerosis.
Experimental Protocols
Western Blot Protocol for Downstream Targets of Lp-PLA2
This protocol describes the detection of proteins whose expression is modulated by Lp-PLA2 activity, using an inhibitor like this compound.
Workflow Diagram:
Caption: Western Blot workflow for analyzing Lp-PLA2 inhibition.
Detailed Methodology:
-
Sample Preparation:
-
Culture cells (e.g., macrophages) or prepare tissue homogenates.
-
Treat cells/homogenates with varying concentrations of this compound or a vehicle control for a specified time.
-
Lyse the cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA Protein Assay Kit.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a downstream target of Lp-PLA2 (e.g., VCAM-1, MCP-1, or phosphorylated forms of signaling proteins) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
ELISA Protocol for Lp-PLA2 Inhibition Assay
This protocol provides a method to quantify the inhibitory effect of this compound on Lp-PLA2 enzyme activity. This is an adaptation of a typical sandwich ELISA protocol for Lp-PLA2 quantification, modified to assess inhibitor activity.
Workflow Diagram:
Caption: ELISA workflow for Lp-PLA2 inhibition assay.
Detailed Methodology:
-
Plate Preparation:
-
A microplate is pre-coated with an antibody specific for Lp-PLA2.
-
-
Assay Procedure:
-
Add 100 µL of standards (recombinant Lp-PLA2) or samples (e.g., plasma, serum, cell culture supernatant) to the appropriate wells.
-
To test for inhibition, add varying concentrations of this compound to the wells containing the sample or a fixed concentration of recombinant Lp-PLA2. Include a vehicle control (e.g., DMSO).
-
Cover the plate and incubate for 2 hours at 37°C.
-
Aspirate the liquid from each well.
-
Add 100 µL of biotin-conjugated anti-Lp-PLA2 antibody to each well.
-
Cover and incubate for 1 hour at 37°C.
-
Aspirate and wash the plate three times.
-
Add 100 µL of avidin-conjugated Horseradish Peroxidase (HRP) to each well.
-
Cover and incubate for 1 hour at 37°C.
-
Aspirate and wash the plate five times.
-
Add 90 µL of TMB substrate solution to each well and incubate for 15-30 minutes at 37°C in the dark.
-
Add 50 µL of stop solution to each well.
-
-
Data Analysis:
-
Determine the optical density of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the concentration of Lp-PLA2 in the samples.
-
Determine the percent inhibition of Lp-PLA2 activity by this compound by comparing the absorbance of the inhibitor-treated wells to the vehicle control wells using the following formula: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of Vehicle Control Well)] x 100
-
Conclusion
This compound is a powerful tool for elucidating the role of Lp-PLA2 in inflammatory and cardiovascular diseases. The provided Western Blot and ELISA protocols offer robust methods for assessing the efficacy of this compound in inhibiting Lp-PLA2 activity and its downstream signaling pathways. These experimental frameworks will aid researchers in drug development and in furthering the understanding of Lp-PLA2-mediated pathologies.
References
Application Notes and Protocols: Co-administration of Lp-PLA2 Inhibitors with Other Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory cascade associated with atherosclerosis. It hydrolyzes oxidized phospholipids in low-density lipoprotein (LDL) particles, producing pro-inflammatory mediators like lysophosphatidylcholine (lyso-PC) and oxidized nonesterified fatty acids.[1][2][3] These products contribute to endothelial dysfunction, macrophage recruitment, and the formation of unstable atherosclerotic plaques.[4] Inhibition of Lp-PLA2 is therefore a promising therapeutic strategy for mitigating cardiovascular risk.
This document provides detailed application notes and protocols for the co-administration of a selective Lp-PLA2 inhibitor, using Darapladib as a representative agent, with other compounds commonly used in the management of cardiovascular and metabolic diseases. While the investigational drug "Lp-PLA2-IN-10" was not specifically identified in the literature, the principles and methodologies described herein using darapladib are broadly applicable to other selective Lp-PLA2 inhibitors.
Signaling Pathway of Lp-PLA2 in Atherosclerosis
The pro-atherogenic role of Lp-PLA2 is primarily mediated through the generation of inflammatory products within the arterial wall. The following diagram illustrates the key steps in this signaling pathway.
Co-administration of Darapladib: Quantitative Data Summary
The following tables summarize the quantitative data from preclinical and clinical studies involving the co-administration of darapladib with other therapeutic agents.
Table 1: Co-administration with Statins (Atorvastatin)
| Parameter | Treatment Group | Baseline | Post-treatment | % Change | p-value | Reference |
| Lp-PLA2 Activity | Darapladib 40 mg + Atorvastatin | - | - | ~43% inhibition | <0.001 | [5] |
| Darapladib 80 mg + Atorvastatin | - | - | ~55% inhibition | <0.001 | ||
| Darapladib 160 mg + Atorvastatin | - | - | ~66% inhibition | <0.001 | ||
| Interleukin-6 (IL-6) | Darapladib 160 mg + Atorvastatin | - | - | 12.3% decrease | 0.028 | |
| hs-CRP | Darapladib 160 mg + Atorvastatin | - | - | 13.0% decrease | 0.15 |
Table 2: Co-administration with Fenofibrate and Orlistat
| Parameter | Treatment Group | % Reduction in Lp-PLA2 Activity | Reference |
| Lp-PLA2 Activity | Fenofibrate | 22% | |
| Orlistat | 14% | ||
| Fenofibrate + Orlistat | 35% |
Note: These studies were not direct co-administration studies with a selective Lp-PLA2 inhibitor like darapladib but demonstrate the effect of these agents on Lp-PLA2 activity, suggesting potential additive or synergistic effects in combination therapy.
Table 3: Preclinical Data from a Rat Atherosclerosis Model (Darapladib Monotherapy)
| Parameter | Control Group | Low-Dose Darapladib (25 mg/kg/day) | High-Dose Darapladib (50 mg/kg/day) | p-value (vs. Control) | Reference |
| Total Cholesterol (TC) | Increased | Reduced | More Reduced | <0.05 | |
| LDL-C | Increased | Reduced | More Reduced | <0.05 | |
| hs-CRP | Increased | Reduced | More Reduced | <0.05 | |
| Lp-PLA2 | Increased | Reduced | More Reduced | <0.05 | |
| Rho Kinase Activity | Increased | 23.3% reduction | 29.5% reduction | <0.05 | |
| Nitric Oxide (NO) Production | Reduced | Increased | More Increased | <0.05 |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in a Rat Model of Atherosclerosis
This protocol is based on methodologies described in studies evaluating darapladib in a hyperlipidemic rat model.
1. Animal Model:
-
Male Sprague-Dawley rats (200-220g) are used.
-
Atherosclerosis is induced by feeding a high-cholesterol diet for 10 weeks.
2. Treatment Groups (n=12 per group):
-
Sham Group: Normal diet.
-
Atherosclerosis Control Group: High-cholesterol diet + vehicle (e.g., normal saline) by gavage.
-
Low-Dose Group: High-cholesterol diet + Darapladib (25 mg/kg/day) by gavage.
-
High-Dose Group: High-cholesterol diet + Darapladib (50 mg/kg/day) by gavage.
-
Co-administration Group: High-cholesterol diet + Darapladib (dose) + Co-administered drug (e.g., atorvastatin, dose) by gavage.
3. Dosing and Administration:
-
Darapladib is reconstituted in normal saline.
-
Administration is performed daily by oral gavage for a duration of 2 weeks.
4. Sample Collection and Analysis:
-
At the end of the treatment period, animals are euthanized.
-
Blood samples are collected for analysis of:
-
Lipid profile (TC, LDL-C, HDL-C, Triglycerides).
-
Inflammatory markers (hs-CRP, IL-6).
-
Lp-PLA2 activity (using a commercially available assay kit).
-
-
Aortic tissue is harvested for:
-
Histopathological analysis of atherosclerotic lesions.
-
Measurement of Rho kinase activity (e.g., by assessing MYPT-1 phosphorylation).
-
Assessment of nitric oxide (NO) production.
-
5. Statistical Analysis:
-
Data are expressed as mean ± standard deviation.
-
Statistical significance between groups is determined using one-way ANOVA followed by a post-hoc test (e.g., Tukey's).
-
A p-value < 0.05 is considered statistically significant.
Protocol 2: Clinical Trial Protocol for Co-administration with Atorvastatin
This protocol is a generalized representation based on a multicenter, randomized, double-blind, placebo-controlled study.
1. Study Population:
-
Patients with stable coronary heart disease (CHD) or CHD-risk equivalent.
-
Patients are already receiving stable atorvastatin therapy (e.g., 20 or 80 mg daily).
2. Study Design:
-
Randomized, double-blind, placebo-controlled, parallel-group design.
-
Duration of treatment: 12 weeks.
3. Treatment Arms:
-
Placebo Group: Placebo + Atorvastatin.
-
Darapladib 40 mg Group: Darapladib 40 mg once daily + Atorvastatin.
-
Darapladib 80 mg Group: Darapladib 80 mg once daily + Atorvastatin.
-
Darapladib 160 mg Group: Darapladib 160 mg once daily + Atorvastatin.
4. Assessments and Endpoints:
-
Primary Endpoint: Change from baseline in plasma Lp-PLA2 activity at week 12.
-
Secondary Endpoints:
-
Change from baseline in inflammatory biomarkers (e.g., IL-6, hs-CRP).
-
Change from baseline in lipid profiles.
-
Safety and tolerability assessments (adverse event monitoring).
-
-
Blood samples are collected at baseline and at specified intervals during the study (e.g., weeks 4 and 12).
5. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:
-
Plasma concentrations of darapladib and its metabolites are measured to assess pharmacokinetic profiles.
-
The relationship between darapladib concentration and Lp-PLA2 inhibition is evaluated.
6. Data Analysis:
-
Analysis of covariance (ANCOVA) is used to compare treatment groups for the primary and secondary endpoints, with baseline values as a covariate.
-
Safety data are summarized descriptively.
Conclusion
The co-administration of a selective Lp-PLA2 inhibitor like darapladib with standard-of-care therapies such as statins shows promise in further reducing inflammatory burden in patients with cardiovascular disease. The provided protocols and data summaries offer a framework for designing and interpreting studies aimed at evaluating the therapeutic potential of such combination therapies. Further research is warranted to fully elucidate the clinical benefits and long-term safety of this approach.
References
- 1. Lipoprotein-associated phospholipase A2 as a predictive biomarker of sub-clinical inflammation in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Darapladib: an emerging therapy for atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of darapladib on plasma lipoprotein-associated phospholipase A2 activity and cardiovascular biomarkers in patients with stable coronary heart disease or coronary heart disease risk equivalent: the results of a multicenter, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Lp-PLA2-IN-10 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with the lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor, Lp-PLA2-IN-10.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
A1: this compound is a potent inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammation and the progression of cardiovascular diseases like atherosclerosis.[1] Achieving adequate solubility is critical for the successful execution of in vitro and in vivo experiments, as it directly impacts compound concentration, formulation, and ultimately, the reliability of experimental results.
Q2: What are the common solvents for dissolving Lp-PLA2 inhibitors?
Q3: My this compound is not fully dissolving in my desired solvent. What should I do?
A3: If you are encountering solubility issues, consider the troubleshooting steps outlined in the guide below. These include selecting an appropriate solvent, applying gentle heating, and using sonication. For aqueous-based assays, a common practice is to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then perform a serial dilution into the aqueous experimental buffer.
Troubleshooting Guide: this compound Solubility Issues
Issue 1: Difficulty Dissolving the Compound to Prepare a Stock Solution
If you are struggling to dissolve this compound to make a stock solution, please refer to the following steps and data table.
Recommended Solutions and Methodologies:
-
Solvent Selection: Start with a strong organic solvent. Based on data for similar compounds, DMSO is a good initial choice.
-
Gentle Warming: To aid dissolution, you can warm the solution to 37°C.[2]
-
Sonication: Use an ultrasonic bath for a short period to help break up any precipitate and enhance solubility.[2]
-
Storage: Once dissolved, store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can affect stability and solubility.[2] For solutions stored at -20°C, it is recommended to use them within one month, while solutions stored at -80°C can be used within six months.
Quantitative Solubility Data for a Structurally Similar Lp-PLA2 Inhibitor (Lp-PLA2-IN-3):
| Solvent | Solubility | Molar Concentration (for MW: 467.85 g/mol ) |
| DMSO | ≥ 250 mg/mL | 534.36 mM |
This data is for Lp-PLA2-IN-3 and should be used as a reference point for this compound.
Issue 2: Precipitation of the Compound in Aqueous Buffer
It is a common challenge for hydrophobic compounds to precipitate when diluted from an organic stock solution into an aqueous buffer for cell-based or enzymatic assays.
Recommended Solutions and Methodologies:
-
Minimize Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer is as low as possible (typically ≤ 0.1%) to avoid solvent-induced artifacts in your experiment.
-
Step-wise Dilution: Perform serial dilutions of your high-concentration stock solution into the final aqueous buffer. This gradual change in solvent polarity can help maintain solubility.
-
Use of Pluronic F-68 or other surfactants: For in vivo studies or challenging in vitro systems, the addition of a small amount of a biocompatible surfactant like Pluronic F-68 to the final formulation can help maintain the compound in solution.
-
Formulation with Solubilizing Agents: Consider the use of co-solvents or complexation agents in your final formulation. Techniques such as creating solid dispersions or using cyclodextrins can enhance the aqueous solubility of poorly soluble compounds.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of an Lp-PLA2 Inhibitor in DMSO
This protocol is based on the information available for Lp-PLA2-IN-3 and can be adapted for this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Ultrasonic bath
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution of a compound with a molecular weight of 467.85 g/mol , you would need 4.6785 mg.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes to mix.
-
If the compound is not fully dissolved, place the tube in a 37°C water bath or incubator for 10-15 minutes.
-
Following incubation, place the tube in an ultrasonic bath for 5-10 minutes to further aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in separate sterile tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Visualizations
Caption: Workflow for preparing a stock solution of this compound.
Caption: Logical troubleshooting steps for solubility issues.
References
Technical Support Center: Optimizing Lp-PLA2-IN-10 for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Lp-PLA2-IN-10 for their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2).[1][2][3] Lp-PLA2 is an enzyme that circulates in the blood, primarily bound to low-density lipoprotein (LDL), and is also found in atherosclerotic plaques.[4][5] The enzyme hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory and pro-atherogenic products like lysophosphatidylcholine (lyso-PC) and oxidized fatty acids. These products contribute to vascular inflammation and the progression of atherosclerosis. This compound works by selectively inhibiting the enzymatic activity of Lp-PLA2, thereby reducing the production of these harmful byproducts.
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
The optimal concentration of this compound is highly dependent on the cell type, cell density, and the specific experimental goals. A common practice for determining the effective concentration is to perform a dose-response experiment. A broad range from nanomolar to low micromolar concentrations should be tested. Based on the principles of inhibitor testing, a starting point could be a 10-point serial dilution series.
Q3: How should I prepare my stock solution of this compound?
It is recommended to prepare a high-concentration stock solution, for example, 10 mM, by dissolving this compound in a suitable solvent like DMSO. This stock solution can then be serially diluted in a cell culture medium to achieve the desired final concentrations for your experiment. Ensure the final concentration of the solvent (e.g., DMSO) in your experimental medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same amount of solvent but no inhibitor) in your experiments.
Q4: In which in vitro assays can I use this compound?
This compound is suitable for a variety of in vitro assays aimed at studying the role of Lp-PLA2 in pathological processes, particularly atherosclerosis. Relevant assays include:
-
Foam Cell Formation Assays: To assess the inhibitor's effect on the uptake of oxidized LDL by macrophages, a key event in atherosclerosis.
-
Monocyte-Endothelial Cell Adhesion Assays: To evaluate the impact of Lp-PLA2 inhibition on the inflammatory response that leads to the recruitment of monocytes to the arterial wall.
-
Lysophosphatidylcholine (LPC) Quantification Assays: To directly measure the reduction of a key pro-inflammatory product of Lp-PLA2 activity.
-
Lp-PLA2 Activity Assays: To determine the direct inhibitory effect of this compound on the enzymatic activity of Lp-PLA2 in various samples.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No observable effect of this compound | Insufficient Concentration: The concentration of the inhibitor may be too low to elicit a response in your specific assay and cell type. | Perform a dose-response experiment with a wider and higher concentration range. |
| Assay Insensitivity: The chosen assay may not be sensitive enough to detect the effects of Lp-PLA2 inhibition. | Ensure your assay has a sufficient signal-to-noise ratio. Consider using a more direct measure of Lp-PLA2 activity or its downstream products. | |
| Cell Line Resistance: The cell line used may not be responsive to Lp-PLA2 inhibition or may have alternative compensatory pathways. | Verify the expression and activity of Lp-PLA2 in your chosen cell line. Consider using a different, more relevant cell model. | |
| High levels of cell toxicity observed | Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. | Ensure the final solvent concentration is at a non-toxic level (typically ≤ 0.5% for DMSO). Always include a vehicle control. |
| High Inhibitor Concentration: The concentrations of this compound used may be too high for your specific cell line, leading to off-target effects and cytotoxicity. | Lower the concentration range in your dose-response experiments. Determine the IC50 and use concentrations around that value for subsequent experiments. | |
| Inconsistent or variable results | Inconsistent Cell Seeding: Variations in cell number across wells can lead to variability in the experimental outcome. | Ensure a uniform cell density is seeded across all wells of your microplate. |
| Inhibitor Instability: The inhibitor may be unstable in the cell culture medium over the duration of the experiment. | Prepare fresh dilutions of the inhibitor for each experiment. Refer to the manufacturer's datasheet for stability information. | |
| Assay Variability: The assay itself may have inherent variability. | Include appropriate positive and negative controls in every experiment. Run replicates for each condition to assess variability. |
Experimental Protocols
Dose-Response Experiment for IC50 Determination
This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay.
Materials:
-
This compound
-
DMSO
-
Appropriate cell line (e.g., macrophages like THP-1 or RAW 264.7)
-
96-well cell culture plates
-
Cell culture medium
-
Assay-specific reagents (e.g., for viability, proliferation, or a specific biomarker)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions of the stock solution in a cell culture medium to create a range of working concentrations (e.g., a 10-point 2-fold dilution series starting from 100 µM).
-
Cell Treatment: Remove the old medium from the cells and add the prepared working concentrations of this compound to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired duration of the experiment (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Assay Readout: After incubation, perform the specific assay to measure the biological response of interest.
-
Data Analysis: Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition). Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Foam Cell Formation Assay (Oil Red O Staining)
This assay visually assesses the accumulation of lipids in macrophages, a hallmark of foam cell formation.
Materials:
-
Macrophages (e.g., THP-1 differentiated with PMA, or primary macrophages)
-
Oxidized LDL (oxLDL)
-
This compound
-
24-well plates with coverslips
-
PBS (Phosphate Buffered Saline)
-
10% formalin
-
60% isopropanol
-
Oil Red O working solution
-
Hematoxylin (for counterstaining)
Procedure:
-
Cell Seeding and Treatment: Seed macrophages on coverslips in 24-well plates. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Foam Cell Induction: Add oxLDL (e.g., 50 µg/mL) to the wells and incubate for 24-48 hours.
-
Cell Fixation: Aspirate the medium and wash the cells twice with PBS. Fix the cells with 10% formalin for 10 minutes.
-
Staining:
-
Wash the fixed cells with PBS.
-
Rinse with 60% isopropanol for 15 seconds.
-
Allow the isopropanol to evaporate completely.
-
Add Oil Red O working solution and incubate for 15-30 minutes at room temperature.
-
Wash gently with water to remove excess stain.
-
(Optional) Counterstain with hematoxylin to visualize the nuclei.
-
-
Imaging and Analysis: Mount the coverslips on microscope slides and visualize using a light microscope. Quantify the lipid accumulation by measuring the stained area or intensity using image analysis software.
Monocyte-Endothelial Cell Adhesion Assay
This assay quantifies the adhesion of monocytes to a monolayer of endothelial cells, a critical step in the initiation of atherosclerosis.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Monocytic cells (e.g., THP-1)
-
24-well plates
-
Endothelial cell growth medium
-
Fluorescent dye (e.g., Calcein-AM)
-
This compound
-
Inflammatory stimulus (e.g., TNF-α)
Procedure:
-
Endothelial Cell Monolayer: Seed endothelial cells in a 24-well plate and grow until a confluent monolayer is formed.
-
Activation and Treatment: Treat the endothelial cell monolayer with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of different concentrations of this compound for a specified duration (e.g., 4-24 hours).
-
Monocyte Labeling: Label the monocytic cells with a fluorescent dye like Calcein-AM according to the manufacturer's protocol.
-
Co-culture: Add the fluorescently labeled monocytes to the endothelial cell monolayer and incubate for a short period (e.g., 30-60 minutes) to allow for adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent monocytes.
-
Quantification:
-
Microscopy: Capture images using a fluorescence microscope and count the number of adherent fluorescent cells per field of view.
-
Plate Reader: Lyse the cells and measure the fluorescence intensity using a fluorescence plate reader.
-
Flow Cytometry: Dissociate the cells and quantify the number of fluorescent monocytes.
-
Visualizations
Caption: Lp-PLA2 signaling pathway in the development of atherosclerosis.
Caption: Workflow for optimizing this compound concentration in vitro.
Caption: Troubleshooting flowchart for this compound experiments.
References
preventing Lp-PLA2-IN-10 degradation in experiments
Welcome to the technical support center for Lp-PLA2-IN-10. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound in your experiments, with a focus on preventing its degradation.
Troubleshooting Guide
Encountering variability in your results when using this compound? Inconsistent inhibitor activity can often be traced back to degradation of the compound. The following table outlines potential issues, their likely causes related to degradation, and actionable solutions to ensure the integrity of your experiments.
| Observed Problem | Potential Cause(s) Related to Degradation | Recommended Solution(s) |
| Reduced or no inhibition of Lp-PLA2 activity | Degradation of this compound in stock solution or working solution. This could be due to improper storage temperature, prolonged storage after reconstitution, or exposure to harsh environmental conditions. | - Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO). - Aliquot stock solutions to minimize freeze-thaw cycles. - Store stock solutions at -20°C or lower for long-term stability. - Prepare working solutions fresh for each experiment from a frozen stock. |
| Inconsistent results between experiments | Partial degradation of the inhibitor due to repeated freeze-thaw cycles of the stock solution. Inconsistent final solvent concentration in assays. | - Use single-use aliquots of the stock solution. - Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experiments and is below the tolerance level of your assay (typically <0.5%). |
| Precipitate formation in working solutions | Poor solubility of the inhibitor in the aqueous assay buffer, which can be exacerbated by pH or temperature changes. | - Ensure the final concentration of the organic solvent from the stock solution is sufficient to maintain solubility, but not high enough to affect the assay. - Consider using a fresh, high-quality solvent for stock solution preparation. - If solubility issues persist, a solubility test in different buffer conditions may be necessary. |
| Gradual loss of inhibitor activity over the course of a long experiment | Instability of this compound in the assay medium at the experimental temperature (e.g., 37°C) over extended periods. | - For long-term experiments, consider replenishing the inhibitor at set intervals. - Perform a time-course experiment to assess the stability of the inhibitor under your specific assay conditions. |
Frequently Asked Questions (FAQs)
Here are some frequently asked questions regarding the stability and handling of this compound.
Q1: What is the recommended procedure for storing and handling this compound?
A1: For long-term storage, this compound should be stored as a solid at -20°C, protected from light and moisture. Once reconstituted in a solvent such as DMSO, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles. For another Lp-PLA2 inhibitor, Lp-PLA2-IN-3, stock solutions stored at -80°C are stable for 6 months, while at -20°C, they are stable for 1 month[1].
Q2: How should I prepare stock and working solutions of this compound?
A2: It is advisable to first prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO. For experiments, dilute the stock solution into your aqueous buffer to the desired final concentration. It is critical to ensure the final solvent concentration is low enough to not interfere with your experimental system, typically below 0.5% (v/v).
Q3: What are the potential degradation pathways for an inhibitor like this compound?
A3: While the exact chemical structure of this compound is not publicly available, inhibitors in this class often contain functional groups susceptible to degradation. For instance, if the structure contains a sulfonamide group, it may be prone to hydrolysis, particularly under acidic conditions[2][3][4]. If it contains a trifluoromethyl group, while generally stable, it can be susceptible to nucleophilic attack under certain conditions[5]. Photodegradation can also be a concern for aromatic compounds containing fluorine.
Q4: Can the pH of my experimental buffer affect the stability of this compound?
A4: Yes, the pH of the buffer can significantly impact the stability of small molecules. For compounds containing sulfonamides, hydrolysis rates can be higher in acidic environments. It is recommended to maintain a pH within the physiological range (typically 7.2-7.4) for your experiments, unless otherwise required.
Q5: How can I test for the degradation of my this compound?
A5: A simple way to check for degradation is to compare the activity of a freshly prepared solution of the inhibitor with an older or potentially compromised solution in a standard Lp-PLA2 activity assay. A significant decrease in inhibitory activity would suggest degradation. For a more detailed analysis, techniques like High-Performance Liquid Chromatography (HPLC) can be used to detect the appearance of degradation products.
Experimental Protocols
Below are detailed protocols for key experiments related to the use and stability assessment of this compound.
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (e.g., 10 mM):
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh out the desired amount of the inhibitor.
-
Add the appropriate volume of high-quality, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into small, single-use volumes in tightly sealed vials.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Perform serial dilutions of the stock solution in your experimental buffer to achieve the final desired concentrations.
-
Ensure the final DMSO concentration in your assay does not exceed 0.5%.
-
Always include a vehicle control (buffer with the same final concentration of DMSO) in your experiments.
-
Protocol 2: Assessment of this compound Stability in Assay Buffer
-
Prepare a working solution of this compound in your assay buffer at the highest concentration you plan to use in your experiments.
-
Incubate the solution under the same conditions as your experiment (e.g., 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Measure the inhibitory activity of each aliquot in a standard Lp-PLA2 activity assay.
-
A time-dependent decrease in inhibitory activity will indicate the rate of degradation under your experimental conditions.
Visualizations
The following diagrams illustrate key concepts and workflows for working with this compound.
References
improving the bioavailability of Lp-PLA2-IN-10 in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the in vivo bioavailability of the lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor, Lp-PLA2-IN-10.
Frequently Asked Questions (FAQs)
Q1: What is Lp-PLA2 and why is it a therapeutic target?
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a calcium-independent serine lipase enzyme.[1] In the bloodstream, it is primarily associated with low-density lipoprotein (LDL) particles.[1] Lp-PLA2 is produced by inflammatory cells such as macrophages, T-cells, and mast cells.[2] The enzyme hydrolyzes oxidized phospholipids in LDL particles, which leads to the production of pro-inflammatory mediators like lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs).[3][4] These byproducts contribute to the development of atherosclerotic plaques and their instability, making Lp-PLA2 a significant target for cardiovascular disease therapies.
Q2: What are the common challenges in achieving good in vivo bioavailability for Lp-PLA2 inhibitors like this compound?
Many small molecule inhibitors, including those targeting Lp-PLA2, face challenges with in vivo bioavailability due to poor aqueous solubility and/or low permeability across the intestinal epithelium. For instance, a similar compound, Lp-PLA2-IN-3, is a potent inhibitor but has an oral bioavailability of 35.5% in rats, indicating that a significant portion of the administered dose does not reach systemic circulation. These compounds are often hydrophobic, which is beneficial for binding to the target protein but hinders their dissolution in the gastrointestinal tract.
Q3: What are the general strategies to improve the oral bioavailability of poorly soluble compounds?
Strategies to enhance the oral bioavailability of water-insoluble drugs often focus on improving the drug's dissolution rate and/or its intestinal permeability. Common approaches include:
-
Formulation Strategies:
-
Lipid-based formulations: Encapsulating the drug in liposomes or using self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.
-
Amorphous solid dispersions: Dispersing the drug in a polymer matrix in an amorphous state can prevent crystallization and improve dissolution.
-
-
Chemical Modification:
-
Prodrugs: Modifying the drug molecule to create a more soluble or permeable version that is converted to the active drug in the body.
-
-
Use of Excipients:
-
Solubilizing agents and surfactants: These can be added to the formulation to increase the solubility of the drug.
-
Troubleshooting Guides
Problem 1: Low plasma concentration of this compound after oral administration.
Q: I performed a pharmacokinetic study in mice with this compound administered orally, but the plasma concentrations are much lower than expected. What could be the cause and how can I improve it?
A: Low plasma concentration after oral administration is a common issue for hydrophobic molecules and can be attributed to several factors. Here's a step-by-step guide to troubleshoot this issue:
-
Verify Compound Solubility:
-
Issue: this compound may have very low aqueous solubility, limiting its dissolution in the gastrointestinal tract. For example, similar compounds are often highly soluble in organic solvents like DMSO but poorly soluble in aqueous solutions.
-
Solution: Determine the solubility of this compound in various pharmaceutically relevant solvents and buffer systems. If solubility is low, consider using a different formulation.
-
-
Optimize the Formulation:
-
Issue: The current vehicle may not be optimal for solubilizing the compound in the GI tract.
-
Solution: Experiment with different formulation strategies. A good starting point is a lipid-based formulation, which can enhance the absorption of lipophilic drugs. Refer to the experimental protocols section for a sample formulation.
-
-
Assess Permeability:
-
Issue: The compound may have low permeability across the intestinal wall.
-
Solution: An in vitro Caco-2 permeability assay can provide an indication of intestinal permeability. If permeability is low, a prodrug approach might be necessary, though this is a more involved drug development step.
-
-
Investigate First-Pass Metabolism:
-
Issue: The compound may be extensively metabolized in the liver or gut wall after absorption, reducing the amount of active drug that reaches systemic circulation.
-
Solution: Conduct an intravenous (IV) administration study to determine the absolute bioavailability. If the bioavailability is significantly higher with IV administration, it suggests that first-pass metabolism is a major contributor to the low oral bioavailability.
-
Problem 2: High variability in pharmacokinetic data between individual animals.
Q: My pharmacokinetic data for this compound shows high inter-individual variability. What are the potential reasons and how can I reduce this?
A: High variability in pharmacokinetic data can obscure the true profile of the compound and make it difficult to establish a clear dose-response relationship.
-
Inconsistent Formulation:
-
Issue: If the drug is not fully dissolved or is in a suspension that is not uniformly dispersed, each animal may receive a different effective dose.
-
Solution: Ensure your formulation is homogenous. For suspensions, vortex thoroughly before each administration. For solutions, ensure the drug remains fully dissolved and does not precipitate.
-
-
Gavage Technique:
-
Issue: Improper oral gavage technique can lead to dosing errors or stress in the animals, which can affect gastric emptying and absorption.
-
Solution: Ensure all personnel are properly trained in oral gavage techniques. Administer a consistent volume based on the animal's body weight.
-
-
Physiological Factors:
-
Issue: Differences in food intake, gut motility, and metabolic enzyme levels among animals can contribute to variability.
-
Solution: Fasting animals overnight before dosing can help standardize GI conditions. Using a larger group of animals can also help to mitigate the impact of individual physiological differences on the overall results.
-
Quantitative Data
The following tables provide example pharmacokinetic and formulation data, based on a similar compound, Lp-PLA2-IN-3, to serve as a reference for your experiments with this compound.
Table 1: Example Pharmacokinetic Parameters of an Lp-PLA2 Inhibitor (Lp-PLA2-IN-3) in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (3 mg/kg) |
| Cmax (µg/mL) | N/A | 0.27 |
| AUC0-24h (µg·h/mL) | N/A | 3.4 |
| t1/2 (hours) | 4.0 | 7.7 |
| Clearance (CL) (mL/min/kg) | 3.1 | N/A |
| Volume of Distribution (Vss) (L/kg) | 0.3 | N/A |
| Oral Bioavailability (F) (%) | N/A | 35.5 |
Table 2: Example Formulation for a Poorly Soluble Compound
| Component | Purpose | Example Concentration |
| This compound | Active Pharmaceutical Ingredient | 1-10 mg/mL |
| Cremophor EL | Surfactant/Solubilizer | 10% (v/v) |
| PEG 400 | Co-solvent | 30% (v/v) |
| Saline | Vehicle | 60% (v/v) |
Experimental Protocols
Protocol 1: Preparation of a Lipid-Based Formulation for Oral Administration
This protocol describes the preparation of a simple lipid-based formulation to improve the solubility and absorption of this compound.
-
Materials:
-
This compound
-
PEG 400 (Polyethylene glycol 400)
-
Cremophor EL
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
-
-
Procedure:
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the required volume of PEG 400 to the tube.
-
Vortex the mixture for 1-2 minutes until the compound is fully dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution.
-
Add the required volume of Cremophor EL and vortex for another minute to ensure a homogenous mixture.
-
Add the sterile saline in a stepwise manner while continuously vortexing to form a clear, stable solution or emulsion.
-
Visually inspect the final formulation for any precipitation. The formulation should be prepared fresh before each experiment.
-
Protocol 2: Basic Pharmacokinetic Study in Mice
This protocol outlines a basic procedure for evaluating the plasma concentration-time profile of this compound in mice after oral administration.
-
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
-
Group size: n=3-5 per time point
-
-
Procedure:
-
Fast the mice for at least 4 hours before dosing, with free access to water.
-
Record the body weight of each mouse.
-
Administer the this compound formulation via oral gavage at the desired dose (e.g., 10 mg/kg).
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) after dosing, collect blood samples (~50-100 µL) via tail vein or saphenous vein into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood samples by centrifuging at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Plot the mean plasma concentration versus time to generate the pharmacokinetic profile and calculate key parameters like Cmax, Tmax, and AUC.
-
Visualizations
Caption: Lp-PLA2 signaling pathway in atherosclerosis.
Caption: Experimental workflow for improving bioavailability.
Caption: Decision tree for troubleshooting poor bioavailability.
References
- 1. Lp-PLA2, a new biomarker of vascular disorders in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Developments with Lipoprotein-Associated Phospholipase A2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]
Lp-PLA2-IN-10 off-target effects and how to mitigate them
Disclaimer: Initial searches for a specific compound designated "Lp-PLA2-IN-10" did not yield specific information in the public domain. The following technical support guide is based on the well-characterized target, Lipoprotein-Associated Phospholipase A2 (Lp-PLA2), and general principles derived from known Lp-PLA2 inhibitors such as darapladib, as well as the broader field of enzyme inhibitors. This information is intended to guide researchers on potential off-target effects and mitigation strategies when working with novel inhibitors of Lp-PLA2.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for an Lp-PLA2 inhibitor?
Lp-PLA2 inhibitors are designed to selectively block the enzymatic activity of Lipoprotein-Associated Phospholipase A2.[1] This enzyme is primarily associated with low-density lipoprotein (LDL) particles in the blood and is involved in the hydrolysis of oxidized phospholipids, which generates pro-inflammatory and pro-atherogenic byproducts.[1][2] By inhibiting Lp-PLA2, these compounds aim to reduce the inflammatory processes that contribute to the development and progression of atherosclerosis.[1][3]
Q2: What are the potential, theoretically-derived off-target effects of a novel Lp-PLA2 inhibitor?
While specific off-target effects are unique to each small molecule, general concerns for a novel Lp-PLA2 inhibitor could include:
-
Non-specific lipid interactions: The inhibitor might interact with other phospholipases or lipid-binding proteins due to structural similarities in binding sites.
-
Interaction with other components of lipoprotein particles: As Lp-PLA2 is associated with LDL and HDL, an inhibitor might interfere with the normal function or metabolism of these lipoproteins.
-
Unintended pathway modulation: Computational models have shown that inhibiting a target in a signaling cascade can sometimes lead to the activation of parallel pathways through retroactivity.
-
Kinase inhibition: It is a known phenomenon that small molecule inhibitors designed for one target can have off-target effects on protein kinases.
Q3: How can I begin to identify potential off-target effects of my Lp-PLA2 inhibitor in an experimental setting?
Identifying off-target effects early is crucial. A tiered approach is recommended:
-
Computational Screening: Utilize in silico methods to screen your compound against a library of known off-target proteins, such as kinases and other metabolic enzymes.
-
Biochemical Screening: Perform in vitro enzymatic assays against a panel of related enzymes (e.g., other phospholipases) and a broad panel of common off-targets (e.g., a kinase panel).
-
Cell-based Assays: Use cell lines to assess broader effects on cell health, signaling pathways, and gene expression. Phenotypic screening can provide insights into the overall biological activity of the compound.
Troubleshooting Guide
Issue 1: I am observing unexpected cellular toxicity or a phenotype that is inconsistent with Lp-PLA2 inhibition.
This could be an indication of an off-target effect.
-
Troubleshooting Steps:
-
Confirm On-Target Activity: Ensure that the observed effects are occurring at a concentration where the inhibitor is active against Lp-PLA2. Perform a dose-response curve for Lp-PLA2 inhibition.
-
Broad-Spectrum Off-Target Screening: If not already done, screen your compound against a broad panel of receptors, kinases, and enzymes to identify potential unintended targets.
-
Use a Structurally Unrelated Inhibitor: Compare the phenotype induced by your compound with that of a known, structurally different Lp-PLA2 inhibitor (e.g., darapladib). If the phenotypes differ, it is more likely that the observed effect of your compound is off-target.
-
Rescue Experiments: If a specific off-target is identified, try to rescue the phenotype by overexpressing the off-target or using a known activator of that off-target.
-
Issue 2: My Lp-PLA2 inhibitor shows promising results in vitro, but fails to produce the expected outcome in vivo.
This was observed with the Lp-PLA2 inhibitor darapladib in large clinical trials, where despite effectively reducing Lp-PLA2 activity, it did not significantly reduce the primary endpoints for coronary heart disease events.
-
Troubleshooting Steps:
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Ensure that the compound reaches the target tissue at a sufficient concentration and for a sufficient duration to inhibit Lp-PLA2.
-
Complexity of the Disease Model: The role of Lp-PLA2 in the overall pathology of atherosclerosis is complex. It's possible that inhibiting this single enzyme is not sufficient to alter the disease course in the chosen in vivo model. Consider that Lp-PLA2 may also have protective functions.
-
Off-Target Effects Masking On-Target Efficacy: An off-target effect could be counteracting the therapeutic benefit of Lp-PLA2 inhibition.
-
Quantitative Data Summary
The following table summarizes the outcomes of major clinical trials for the Lp-PLA2 inhibitor darapladib. This data is provided to illustrate the challenge of translating in vitro efficacy to in vivo outcomes, which can sometimes be related to complex biology or unforeseen off-target effects.
| Clinical Trial | Primary Endpoint | Outcome |
| STABILITY | Composite of cardiovascular death, myocardial infarction, or stroke | No significant reduction in the primary endpoint compared to placebo. Darapladib did lead to a ~65% persistent reduction in median Lp-PLA2 activity. |
| SOLID-TIMI 52 | Composite of coronary heart disease death, myocardial infarction, or urgent coronary revascularization | No significant reduction in the primary endpoint compared to placebo in patients with acute coronary syndrome. |
Experimental Protocols
Key Experiment: In Vitro Lp-PLA2 Activity Assay
This protocol is a generalized method for measuring the activity of Lp-PLA2 in a sample, which can be adapted to test the efficacy of an inhibitor. A common method uses a synthetic substrate that releases a chromophore upon cleavage by Lp-PLA2.
-
Principle: This assay uses 2-thio-PAF as a substrate, which, upon hydrolysis by Lp-PLA2, releases a free thiol. This thiol then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (2-nitro-5-thiobenzoate), which can be measured spectrophotometrically at 414 nm.
-
Materials:
-
Purified recombinant Lp-PLA2 or plasma/serum sample
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.2)
-
EGTA solution (1 mmol/L)
-
DTNB solution (2 mmol/L)
-
2-thio-PAF substrate solution (200 µmol/L)
-
Test inhibitor (this compound or other) at various concentrations
-
96-well microplate
-
Spectrophotometer
-
-
Procedure:
-
To each well of a 96-well plate, add 10 µL of the sample (e.g., plasma) or purified enzyme.
-
Add 5 µL of EGTA solution and 10 µL of DTNB solution.
-
Add 10 µL of the test inhibitor at the desired concentration (or vehicle control).
-
Incubate for 30 minutes at room temperature to allow any free thiols in the sample to react with DTNB.
-
Initiate the reaction by adding 200 µL of the 2-thio-PAF substrate solution.
-
Immediately begin reading the absorbance at 414 nm every minute for a set period (e.g., 10-20 minutes) using a microplate reader.
-
The rate of change in absorbance is proportional to the Lp-PLA2 activity.
-
To determine the inhibitory effect, compare the rate of the reaction in the presence of the inhibitor to the rate in the vehicle control. Calculate the IC50 value from a dose-response curve.
-
Visualizations
Caption: The pro-inflammatory signaling pathway of Lp-PLA2 in atherosclerosis and the point of intervention for an inhibitor.
Caption: A generalized experimental workflow for the identification of potential off-target effects of a novel inhibitor.
Caption: A logical flowchart for troubleshooting and mitigating potential off-target effects during experimental studies.
References
Technical Support Center: Refining Lp-PLA2-IN-10 Delivery for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining the delivery methods of Lp-PLA2-IN-10 in animal studies. The information is tailored to address common challenges encountered during preclinical research with novel small molecule inhibitors.
Disclaimer: Publicly available information on the physicochemical properties of this compound is limited. The guidance provided is based on general principles for formulating poorly soluble compounds for in vivo studies and may incorporate data from similarly named compounds, such as Lp-PLA2-IN-3, as a proxy. Researchers are strongly encouraged to perform their own characterization of this compound to determine its specific properties.
I. Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation and administration of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Compound Precipitation in Formulation | Poor solubility of this compound in the chosen vehicle. | 1. Increase Solvent Strength: If using a co-solvent system (e.g., DMSO/saline), incrementally increase the percentage of the organic solvent. Be mindful of the maximum tolerable concentration for the chosen animal model and route of administration (typically <10% DMSO for intraperitoneal injection).2. pH Adjustment: Determine the pKa of this compound. If it is an ionizable compound, adjusting the pH of the vehicle can significantly enhance solubility.[1] 3. Use of Solubilizing Excipients: Incorporate surfactants (e.g., Tween 80, Cremophor EL) or cyclodextrins (e.g., HP-β-CD) into the formulation to improve solubility.[1][2] 4. Particle Size Reduction: If working with a suspension, consider micronization or nanomilling to increase the surface area and dissolution rate.[1][3] |
| Inconsistent Results Between Animals | High variability in drug exposure due to formulation instability or inconsistent administration. | 1. Ensure Formulation Homogeneity: For suspensions, ensure vigorous and consistent mixing before each administration. For solutions, visually inspect for any signs of precipitation before dosing.2. Precise Dosing Technique: Normalize the dose to the body weight of each animal and ensure accurate and consistent administration volumes. 3. Increase Animal Group Size: A larger sample size can help to improve the statistical power and account for biological variability. |
| Lack of In Vivo Efficacy | Insufficient bioavailability or target engagement. | 1. Dose Escalation Study: Conduct a dose-response study to determine if a higher dose is required to achieve the desired therapeutic effect.2. Pharmacokinetic (PK) Analysis: Perform a PK study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This will reveal if the compound is being rapidly cleared or poorly absorbed. 3. Alternative Routes of Administration: If oral bioavailability is low, consider alternative routes such as intraperitoneal (IP), intravenous (IV), or subcutaneous (SC) injection. 4. Formulation Optimization: Employ advanced formulation strategies like lipid-based delivery systems (e.g., self-emulsifying drug delivery systems - SEDDS) to enhance oral absorption. |
| Observed Toxicity or Adverse Effects | Toxicity related to the compound itself or the formulation vehicle. | 1. Vehicle Toxicity Control: Administer the vehicle alone to a control group of animals to rule out any adverse effects from the excipients. 2. Dose Reduction: Determine if the observed toxicity is dose-dependent by testing lower doses. 3. Off-Target Effects: Conduct in vitro screening against a panel of related targets to assess the selectivity of this compound. |
II. Frequently Asked Questions (FAQs)
Q1: What are the likely solubility characteristics of this compound?
Q2: What is a good starting point for formulating this compound for an in vivo study?
A2: A common initial approach for poorly soluble compounds is to use a co-solvent system. For example, you can first dissolve this compound in 100% DMSO to create a stock solution. This stock can then be diluted with an aqueous vehicle like saline or phosphate-buffered saline (PBS) to the final desired concentration. It is critical to keep the final DMSO concentration as low as possible (ideally under 10% for IP and under 5% for IV routes) to minimize toxicity.
Q3: How can I improve the oral bioavailability of this compound?
A3: To improve oral bioavailability, consider the following strategies:
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance the solubilization and absorption of lipophilic drugs.
-
Amorphous Solid Dispersions: Creating a solid dispersion of the drug in a polymer matrix can improve its dissolution rate and absorption.
-
Particle Size Reduction: Nanosizing the drug particles can increase the surface area available for dissolution in the gastrointestinal tract.
Q4: What animal models have been used in studies with Lp-PLA2 inhibitors?
A4: Several animal models have been utilized to study the effects of Lp-PLA2 inhibitors, including:
-
Pigs: Used in studies with darapladib to investigate its effect on coronary atherosclerotic plaque development.
-
Mice: ApoE-deficient mice are commonly used to model atherosclerosis and have been treated with Lp-PLA2 inhibitors.
-
Rabbits: Used to study the role of Lp-PLA2 in plasma lipid regulation and atherosclerosis.
III. Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation for Intraperitoneal (IP) Injection
-
Objective: To prepare a 10 mg/mL solution of this compound in a vehicle suitable for IP administration.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile, conical tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh the required amount of this compound and place it in a sterile conical tube.
-
Add a small volume of 100% DMSO to dissolve the compound completely. For a final concentration of 10 mg/mL with 10% DMSO, you would first make a 100 mg/mL stock in DMSO.
-
Vortex until the solution is clear.
-
In a separate sterile tube, measure out the required volume of saline.
-
Slowly add the DMSO stock solution to the saline while vortexing to prevent precipitation.
-
Visually inspect the final formulation for any particulates. If the solution is not clear, it may require further optimization.
-
Protocol 2: Pharmacokinetic Study Design
-
Objective: To determine the basic pharmacokinetic parameters of this compound in rodents.
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group).
-
Dosing:
-
Intravenous (IV) group: Administer this compound at 1 mg/kg via tail vein injection. The formulation should be a clear solution, likely with a low percentage of a solubilizing agent like DMSO.
-
Oral (PO) group: Administer this compound at 10 mg/kg via oral gavage. A suspension or a lipid-based formulation may be necessary.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.
IV. Quantitative Data Summary
As specific data for this compound is unavailable, the following table presents pharmacokinetic data for the related compound, Lp-PLA2-IN-3, in rats for reference.
| Parameter | Intravenous (1 mg/kg) | Oral (3 mg/kg) |
| Cmax | - | 0.27 µg/mL |
| AUC0-24h | - | 3.4 µg·h/mL |
| t1/2 | 4 hours | 7.7 hours |
| Clearance (CL) | 3.1 mL/min/kg | - |
| Volume of Distribution (Vss) | 0.3 L/kg | - |
| Oral Bioavailability (F) | - | 35.5% |
V. Visualizations
Signaling Pathway
Caption: Proposed mechanism of action for this compound in inhibiting vascular inflammation.
Experimental Workflow
Caption: A general workflow for the formulation and in vivo testing of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting inconsistent results in animal studies.
References
stability of Lp-PLA2-IN-10 in different buffers and media
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and experimental use of the Lp-PLA2 inhibitor, Lp-PLA2-IN-10.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: As a general guideline for small molecule inhibitors, it is recommended to store the compound as a powder at -20°C for long-term stability, where it can be stable for up to three years. For shorter-term storage, 4°C is acceptable for up to two years. Always refer to the product-specific datasheet for any unique storage requirements.
Q2: What is the best solvent to prepare a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of many small molecule inhibitors. For in vitro experiments, it is crucial to ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced cellular toxicity or off-target effects.[1][2]
Q3: How should I store the stock solution of this compound?
A3: Once prepared, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots tightly sealed at -20°C or -80°C. For solutions stored at -20°C, it is recommended to use them within one month, while storage at -80°C can extend the stability for up to six months.[1]
Q4: Can I store diluted working solutions of this compound?
A4: It is generally not recommended to store diluted working solutions for extended periods. For optimal results, prepare fresh working solutions from your stock solution on the day of the experiment.
Q5: Which buffers are compatible with this compound for my enzyme assay?
A5: The choice of buffer will depend on the specific requirements of your Lp-PLA2 enzyme assay. Common buffers for enzyme assays include Phosphate-Buffered Saline (PBS), Tris-HCl, and HEPES.[3][4] It is important to choose a buffer with a pH that is optimal for your enzyme's activity and to ensure that the buffer components do not interfere with the assay or the inhibitor's stability.
Data Presentation
Table 1: General Storage Recommendations for Small Molecule Inhibitors like this compound
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Keep desiccated to prevent moisture absorption. |
| 4°C | Up to 2 years | Suitable for shorter-term storage. | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| -80°C | Up to 6 months | Preferred for longer-term storage of solutions. | |
| Working Solution (in Aqueous Buffer) | Room Temperature or 4°C | Prepare fresh daily | Stability in aqueous media can be limited. |
Table 2: Common Buffers for Enzyme Inhibition Assays
| Buffer | Typical pH Range | Advantages | Potential Considerations |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.6 | Cost-effective and widely used. | Can inhibit some enzymes, particularly kinases. |
| Tris-HCl | 7.0 - 9.0 | Broad working range near physiological pH. | pH is temperature-sensitive; can chelate metal ions. |
| HEPES | 6.8 - 8.2 | High buffering capacity and stability against temperature changes. | More expensive than PBS or Tris. |
| MOPS | 6.5 - 7.9 | Good's buffer with stable pH. | |
| Acetate Buffer | 3.6 - 5.6 | Suitable for enzymes active in acidic conditions. | Not suitable for assays requiring neutral or alkaline pH. |
| Citrate Buffer | 3.0 - 6.2 | Useful for acidic pH ranges. | Can chelate metal ions, potentially affecting enzyme activity. |
Experimental Protocols
General Protocol for Assessing the Stability of this compound in a Specific Buffer
This protocol outlines a general method to evaluate the chemical stability of this compound in a solution over time.
-
Prepare Initial Sample (T=0):
-
Prepare a solution of this compound in the desired buffer (e.g., cell culture medium or assay buffer) at the final working concentration.
-
Immediately analyze a portion of this solution using a validated analytical method (e.g., HPLC-UV) to determine the initial concentration.
-
-
Incubate Samples:
-
Store aliquots of the prepared solution under the desired experimental conditions (e.g., 4°C, room temperature, 37°C).
-
-
Analyze Samples at Different Time Points:
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), retrieve an aliquot and analyze it using the same analytical method as for the initial sample.
-
-
Determine Stability:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration. This will provide an indication of the compound's stability under the tested conditions.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low inhibition of Lp-PLA2 activity | Inactive compound: The inhibitor may have degraded due to improper storage or handling. | - Use a fresh aliquot of the this compound stock solution.- Verify that the compound has been stored correctly and is within its shelf life. |
| Incorrect assay setup: The concentration of the inhibitor may be too low, or the enzyme concentration may be too high. | - Confirm the activity of the Lp-PLA2 enzyme with a known control inhibitor.- Optimize the inhibitor and enzyme concentrations in your assay. | |
| High variability between replicates | Inconsistent pipetting: Inaccurate or inconsistent pipetting can lead to variations in the concentrations of reagents. | - Use calibrated pipettes and ensure proper pipetting technique.- Prepare a master mix for the reaction components to minimize pipetting errors. |
| Poor inhibitor solubility: The inhibitor may have precipitated out of solution. | - Visually inspect the solution for any precipitates.- If using a stock solution in DMSO, ensure the final concentration of DMSO in the assay is sufficient to maintain solubility but not high enough to affect the assay. | |
| Precipitation of the inhibitor in aqueous buffer | Low aqueous solubility: The inhibitor may not be soluble at the desired concentration in the aqueous buffer. | - Prepare a fresh dilution from the stock solution.- Consider using a co-solvent system if compatible with your assay.- Adjust the pH of the buffer, as the solubility of some compounds is pH-dependent. |
Visualizations
Caption: Workflow for an Lp-PLA2 inhibition assay.
References
Technical Support Center: Troubleshooting Batch-to-Batch Variability of Lp-PLA2-IN-10
This technical support center provides guidance to researchers, scientists, and drug development professionals who may be encountering issues with batch-to-batch variability of the novel lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor, Lp-PLA2-IN-10. The following troubleshooting guides and FAQs are designed to help you identify, characterize, and mitigate inconsistencies in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the IC50 value of this compound between different batches. What could be the cause?
A1: Batch-to-batch variability in the half-maximal inhibitory concentration (IC50) is a common issue with small molecule inhibitors and can stem from several factors.[] The most likely causes include variations in the purity of the compound, the presence of residual solvents or impurities from synthesis, and degradation of the compound during storage. It is also possible that the different batches have variations in the proportion of active and inactive isomers.
Q2: How can we confirm the identity and purity of a new batch of this compound?
A2: Every new batch of a small molecule inhibitor should undergo rigorous quality control. We recommend performing a suite of analytical tests to confirm the identity and purity of this compound. These include High-Performance Liquid Chromatography (HPLC) to assess purity, Mass Spectrometry (MS) to confirm the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the chemical structure.
Q3: Our latest batch of this compound shows poor solubility in our assay buffer compared to previous batches. What should we do?
A3: Poor solubility can be a sign of impurities or a different salt form of the compound.[2] The first step is to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO).[2] From this stock, you can make serial dilutions into your aqueous experimental medium, ensuring the final DMSO concentration is low (typically <0.5% v/v) to avoid affecting the biological system.[2] If solubility issues persist, you can explore the use of other solvents or formulation strategies.[2]
Q4: We are noticing unexpected off-target effects or cellular toxicity with a new batch of the inhibitor. How can we investigate this?
A4: Unexpected biological activity can be caused by impurities or the inhibitor interacting with unintended targets. To investigate this, you can perform a dose-response curve and compare the potency for the observed phenotype with the potency for on-target engagement. A significant difference may indicate an off-target effect. Additionally, using a structurally different inhibitor for the same target can help determine if the observed phenotype is a true on-target effect.
Troubleshooting Guides
Issue 1: Inconsistent Lp-PLA2 Inhibition and IC50 Values
If you are observing variability in the inhibitory activity of different batches of this compound, a systematic approach is needed to identify the root cause.
Experimental Protocol: Head-to-Head Comparison of this compound Batches
-
Analytical Characterization:
-
For each batch, perform HPLC, MS, and NMR to confirm identity, purity, and structure.
-
Quantify the purity of each batch and note any differences.
-
-
Solubility Assessment:
-
Prepare stock solutions of each batch in DMSO at the same high concentration.
-
Visually inspect for complete dissolution.
-
Perform serial dilutions in your assay buffer and observe for any precipitation.
-
-
Lp-PLA2 Activity Assay:
-
Use a standardized Lp-PLA2 activity assay. A common method involves measuring the hydrolysis of a substrate like 1-myristoyl-2-(4-nitrophenyl succinyl) phosphatidylcholine, which produces a colored product that can be measured spectrophotometrically.
-
Perform a dose-response curve for each batch of this compound in parallel.
-
Include a known Lp-PLA2 inhibitor, such as Darapladib, as a positive control.
-
Calculate the IC50 value for each batch.
-
Data Presentation: Comparison of this compound Batches
| Parameter | Batch A | Batch B | Batch C | Acceptable Range |
| Purity (HPLC) | 98.5% | 95.2% | 99.1% | >98% |
| Molecular Weight (MS) | Confirmed | Confirmed | Confirmed | Matches theoretical MW |
| Structure (NMR) | Confirmed | Confirmed | Confirmed | Matches reference spectrum |
| Solubility in Assay Buffer | Soluble up to 100 µM | Precipitation at 50 µM | Soluble up to 100 µM | Soluble at 10x IC50 |
| IC50 (nM) | 55 | 150 | 52 | Within 2-fold of reference |
Troubleshooting Workflow
Caption: Workflow for troubleshooting inconsistent IC50 values.
Issue 2: Unexpected Cellular Phenotypes or Toxicity
If a new batch of this compound is causing unexpected cellular responses, it is crucial to determine if this is due to an off-target effect of the inhibitor or the presence of a cytotoxic impurity.
Experimental Protocol: Differentiating On-Target vs. Off-Target Effects
-
Dose-Response Comparison:
-
Perform a dose-response experiment for both the on-target effect (Lp-PLA2 inhibition) and the off-target phenotype (e.g., cell viability).
-
A significant difference in the potency (EC50 or IC50) for the two effects suggests an off-target mechanism.
-
-
Use of a Structurally Unrelated Inhibitor:
-
Treat cells with a different, structurally distinct Lp-PLA2 inhibitor.
-
If the unexpected phenotype is not replicated, it is likely an off-target effect of this compound.
-
-
Rescue Experiment:
-
If possible, transfect cells with a mutant form of Lp-PLA2 that is resistant to this compound.
-
If the inhibitor-induced phenotype is reversed in cells expressing the resistant mutant, this strongly supports an on-target mechanism.
-
Lp-PLA2 Signaling Pathway
Lp-PLA2 hydrolyzes oxidized phospholipids on LDL particles, producing lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (ox-NEFA). These products are pro-inflammatory and contribute to the development of atherosclerosis. This compound is designed to inhibit this enzymatic activity.
Caption: Simplified Lp-PLA2 signaling pathway.
By following these troubleshooting guides and employing the provided experimental protocols, researchers can systematically address the challenges posed by batch-to-batch variability of this compound, ensuring the reliability and reproducibility of their experimental results.
References
Validation & Comparative
Validating the Inhibitory Effect of Lp-PLA2-IN-10 on Lipoprotein-Associated Phospholipase A2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitors, with a focus on validating their activity through established experimental protocols. As specific data for a compound designated "Lp-PLA2-IN-10" is not publicly available, this document will utilize Darapladib, a well-characterized and potent Lp-PLA2 inhibitor, as a representative molecule to illustrate the validation process and for comparative analysis against other known inhibitors.
Introduction to Lp-PLA2 Inhibition
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme implicated in the pathogenesis of atherosclerosis and other inflammatory diseases.[1][2] Primarily associated with low-density lipoprotein (LDL) in circulation, Lp-PLA2 hydrolyzes oxidized phospholipids within atherosclerotic plaques, generating pro-inflammatory mediators such as lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids.[3] These products contribute to plaque instability and rupture, making Lp-PLA2 a critical therapeutic target for cardiovascular diseases.[2] Potent and selective inhibitors of Lp-PLA2, therefore, represent a promising avenue for therapeutic intervention.
Comparative Efficacy of Lp-PLA2 Inhibitors
The inhibitory potency of a compound against Lp-PLA2 is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for several known Lp-PLA2 inhibitors, providing a benchmark for evaluating novel compounds like "this compound".
| Inhibitor | IC50 Value | Assay Type | Target | Reference |
| Darapladib | 0.25 nM | Biochemical | Recombinant Human Lp-PLA2 | [4] |
| Rilapladib | 230 pM | Radiometric | Human Lp-PLA2 | |
| Rilapladib | 250 pM | Colorimetric | Recombinant Human Lp-PLA2 |
Experimental Protocols for Validation
Accurate and reproducible experimental protocols are essential for validating the inhibitory activity of a compound against Lp-PLA2. This section provides detailed methodologies for both biochemical and cellular assays.
Biochemical Assay: Colorimetric Measurement of Lp-PLA2 Activity
This assay directly measures the enzymatic activity of purified Lp-PLA2 and its inhibition by a test compound. The protocol utilizes a chromogenic substrate, 2-thio-PAF, which releases a thiol group upon hydrolysis by Lp-PLA2. This thiol group then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically.
Materials:
-
Recombinant human Lp-PLA2
-
Test Inhibitor (e.g., Darapladib)
-
2-thio-PAF (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.2, containing 1 mM EGTA)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 414 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test inhibitor in Assay Buffer to achieve a range of desired concentrations.
-
Prepare a solution of DTNB in Assay Buffer.
-
Prepare a solution of the substrate, 2-thio-PAF, in Assay Buffer.
-
Dilute the recombinant human Lp-PLA2 in Assay Buffer to a concentration that yields a linear reaction rate.
-
-
Assay Reaction:
-
To each well of a 96-well microplate, add the following in order:
-
10 µL of Assay Buffer or test inhibitor dilution.
-
10 µL of DTNB solution.
-
10 µL of diluted Lp-PLA2 enzyme solution.
-
-
Mix gently and pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 150 µL of the 2-thio-PAF substrate solution to each well.
-
-
Data Acquisition and Analysis:
-
Immediately place the microplate in a plate reader and measure the absorbance at 414 nm at regular intervals (e.g., every minute) for 15-30 minutes.
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percent inhibition for each concentration of the test inhibitor relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Assay: Measurement of Lp-PLA2 Inhibition in Macrophages
This assay evaluates the ability of a test compound to inhibit Lp-PLA2 activity within a cellular environment, providing a more physiologically relevant assessment. Macrophages are a primary source of Lp-PLA2 in atherosclerotic plaques.
Materials:
-
Human monocyte-derived macrophages (hMDMs) or a suitable macrophage cell line (e.g., THP-1 differentiated into macrophages).
-
Cell culture medium and supplements.
-
Test Inhibitor (e.g., Darapladib).
-
Cell lysis buffer.
-
Reagents for Lp-PLA2 activity assay (as described in the biochemical assay).
-
Protein quantification assay kit (e.g., BCA assay).
Procedure:
-
Cell Culture and Treatment:
-
Culture macrophages in appropriate cell culture plates until they reach the desired confluency.
-
Treat the cells with various concentrations of the test inhibitor or vehicle control for a predetermined period (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable cell lysis buffer to release intracellular proteins, including Lp-PLA2.
-
Centrifuge the cell lysates to pellet cellular debris and collect the supernatant.
-
-
Lp-PLA2 Activity Measurement:
-
Determine the total protein concentration in each cell lysate using a protein quantification assay.
-
Measure the Lp-PLA2 activity in the cell lysates using the biochemical assay protocol described above. The activity should be normalized to the total protein concentration to account for variations in cell number.
-
-
Data Analysis:
-
Calculate the percent inhibition of Lp-PLA2 activity for each inhibitor concentration compared to the vehicle-treated cells.
-
Determine the IC50 value of the inhibitor in the cellular context by plotting the percent inhibition against the inhibitor concentration.
-
Visualizing the Mechanism and Workflow
To better understand the context of Lp-PLA2 inhibition, the following diagrams illustrate the signaling pathway and the experimental workflows.
Caption: Lp-PLA2 signaling pathway and point of inhibition.
Caption: Experimental workflow for inhibitor validation.
Conclusion
The validation of a novel Lp-PLA2 inhibitor, such as the conceptual "this compound," requires rigorous testing using standardized biochemical and cellular assays. By comparing its inhibitory potency (IC50) to well-established inhibitors like Darapladib and Rilapladib, researchers can effectively gauge its potential as a therapeutic candidate. The provided protocols and workflows offer a robust framework for conducting these essential validation studies, paving the way for the development of new treatments for cardiovascular and inflammatory diseases.
References
- 1. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The lipoprotein-associated phospholipase A2 inhibitor Darapladib sensitises cancer cells to ferroptosis by remodelling lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
A Comparative Guide to Lp-PLA2 Inhibitors: Profiling Lp-PLA2-IN-10 Against Established Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel investigational lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor, Lp-PLA2-IN-10, with the well-characterized inhibitors darapladib and rilapladib. This document is intended to serve as a resource for researchers and drug development professionals by presenting key performance data, outlining experimental methodologies, and visualizing relevant biological pathways and workflows.
Introduction to Lp-PLA2 Inhibition
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory cascade associated with atherosclerosis.[1] Secreted primarily by inflammatory cells, Lp-PLA2 circulates in the plasma bound to low-density lipoprotein (LDL).[2] Within the arterial wall, it hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory mediators such as lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids.[3] These products contribute to endothelial dysfunction, inflammation, and the formation of unstable atherosclerotic plaques.[3] Inhibition of Lp-PLA2 is a therapeutic strategy aimed at mitigating vascular inflammation and stabilizing these plaques.[1]
Comparative Efficacy and Potency
The inhibitory activity of this compound, darapladib, and rilapladib is summarized below. The data for darapladib and rilapladib have been compiled from various preclinical and clinical studies. Direct head-to-head comparative studies are limited.
| Parameter | This compound | Darapladib | Rilapladib |
| Target | Human Lp-PLA2 | Human Lp-PLA2 | Human Lp-PLA2 |
| IC50 | Data not available | ~0.25 nM | ~230 pM |
Pharmacokinetic Profiles
A comparative summary of the available pharmacokinetic parameters for darapladib and rilapladib is presented below. Pharmacokinetic data for this compound would be determined in preclinical and early-phase clinical studies.
| Parameter | This compound | Darapladib | Rilapladib |
| Administration | Oral | Oral | Oral |
| Cmax (160 mg dose) | Data not available | ~34.4 ng/mL (multiple doses) | Data not available |
| AUC(0-t) (160 mg dose) | Data not available | ~519 ng·h/mL (multiple doses) | Data not available |
| Protein Binding | Data not available | Highly plasma protein bound (~99.96%) | Data not available |
| Metabolism | Data not available | Primarily hepatic metabolism; metabolites M3 (hydroxylation) and M4 (N-deethylation) observed. | Major metabolite is SB-664601. |
| Elimination | Data not available | Predominantly via feces. | Data not available |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the pro-inflammatory signaling pathway of Lp-PLA2 in atherosclerosis and the point of intervention for inhibitors like this compound, darapladib, and rilapladib.
Caption: Lp-PLA2 pro-inflammatory signaling pathway in atherosclerosis.
Experimental Protocols
1. Lp-PLA2 Enzyme Inhibition Assay (Colorimetric)
This protocol outlines a common method for determining the in vitro inhibitory potency of a compound against Lp-PLA2.
Principle: The enzymatic activity of Lp-PLA2 is measured by the hydrolysis of a synthetic substrate, 2-thio Platelet-Activating Factor (2-thio-PAF), which releases a thiol that reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a colored product. The rate of color formation is monitored spectrophotometrically and is proportional to Lp-PLA2 activity.
Materials:
-
Recombinant human Lp-PLA2 enzyme
-
2-thio-PAF substrate
-
DTNB
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.2)
-
EGTA
-
Test compounds (this compound, darapladib, rilapladib) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
To each well of a 96-well plate, add the assay buffer, DTNB solution, and the test compound dilution.
-
Add the Lp-PLA2 enzyme solution to each well and pre-incubate to allow for inhibitor binding.
-
Initiate the reaction by adding the 2-thio-PAF substrate solution.
-
Immediately measure the absorbance at 414 nm at regular intervals.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to a vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
2. Preclinical Efficacy Evaluation Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of an Lp-PLA2 inhibitor in a preclinical model of atherosclerosis, such as the ApoE-deficient mouse model.
Caption: Preclinical experimental workflow for atherosclerosis model.
Conclusion
This compound represents a novel investigational agent in the class of Lp-PLA2 inhibitors. This guide provides a framework for its comparison against established inhibitors, darapladib and rilapladib. The provided data tables and experimental protocols are intended to assist researchers in designing and interpreting studies to further characterize the therapeutic potential of new Lp-PLA2 inhibitors. Future studies will be necessary to fully elucidate the efficacy, safety, and pharmacokinetic profile of this compound.
References
A Comparative Guide to Lp-PLA2 Inhibitors in Atherosclerosis Models: Darapladib vs. Lp-PLA2-IN-10
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two inhibitors of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2), darapladib and Lp-PLA2-IN-10, in the context of atherosclerosis research. While darapladib has been extensively studied in both preclinical and clinical settings, this compound is a newer research compound with limited publicly available data. This guide will focus on the established data for darapladib to provide a comprehensive overview of the therapeutic potential and mechanism of action of Lp-PLA2 inhibition in atherosclerosis, while contextualizing the current standing of this compound as a potential tool for further investigation.
Introduction to Lp-PLA2 and its Role in Atherosclerosis
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory processes that drive the development and progression of atherosclerosis.[1][2][3] Primarily associated with low-density lipoprotein (LDL) particles in the bloodstream, Lp-PLA2 hydrolyzes oxidized phospholipids in LDL, generating pro-inflammatory and pro-atherogenic products like lysophosphatidylcholine (lyso-PC) and oxidized nonesterified fatty acids.[1][3] These byproducts contribute to the formation of atherosclerotic plaques, endothelial dysfunction, and the recruitment of inflammatory cells into the arterial wall, ultimately leading to plaque instability and an increased risk of cardiovascular events. Inhibition of Lp-PLA2 is therefore a promising therapeutic strategy to mitigate vascular inflammation and stabilize atherosclerotic plaques.
Signaling Pathway of Lp-PLA2 in Atherosclerosis
The following diagram illustrates the central role of Lp-PLA2 in the inflammatory cascade of atherosclerosis and the mechanism of its inhibition.
Caption: Mechanism of Lp-PLA2 in atherosclerosis and point of inhibition.
Darapladib: An Investigated Lp-PLA2 Inhibitor
Darapladib is a selective and orally active inhibitor of Lp-PLA2 that has been the subject of extensive research in atherosclerosis. It has been evaluated in various animal models and large-scale human clinical trials.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the key findings on the effects of darapladib in different atherosclerosis models.
Table 1: Effects of Darapladib in Animal Models of Atherosclerosis
| Parameter | Animal Model | Treatment Details | Key Findings | Reference |
| Plaque Area | ApoE-deficient mice | High-fat diet for 17 weeks | Significant decrease in plaque area in darapladib-treated mice compared to vehicle. | |
| Necrotic Core Area | Diabetic, hypercholesterolemic pigs | 10 mg/kg/day for 24 weeks | Markedly reduced necrotic core area and fewer lesions with an unstable phenotype. | |
| Lp-PLA2 Activity | Diabetic, hypercholesterolemic pigs | 10 mg/kg/day for 24 weeks | 89% reduction in plasma Lp-PLA2 activity. | |
| Inflammatory Gene Expression | Diabetic, hypercholesterolemic pigs | 10 mg/kg/day for 24 weeks | Substantial reduction in the expression of 24 genes associated with macrophage and T-cell function. | |
| Inflammatory Markers (hs-CRP, IL-6) | ApoE-deficient mice | High-fat diet for 17 weeks | Significant reduction in serum levels of hs-CRP and IL-6. |
Table 2: Key Outcomes of Human Clinical Trials with Darapladib
| Trial Name | Patient Population | Primary Endpoint | Key Findings | Reference |
| STABILITY | 15,828 patients with chronic coronary heart disease | Composite of cardiovascular death, myocardial infarction, and stroke | Did not significantly reduce the primary endpoint. Showed a reduction in major coronary events. | |
| SOLID-TIMI 52 | 13,026 patients with acute coronary syndrome | Composite of coronary heart disease death, myocardial infarction, and urgent coronary revascularization | Did not significantly reduce the primary endpoint. | |
| IBIS-2 | 330 patients with angiographically documented coronary heart disease | Change in atheroma deformability and plasma hs-CRP | Did not meet primary endpoints. Significantly reduced the progression of the necrotic core of the plaque. |
Experimental Protocols for Evaluating Lp-PLA2 Inhibitors
Detailed methodologies are crucial for the accurate assessment of therapeutic agents in atherosclerosis. Below are representative protocols based on published studies with darapladib.
Murine Atherosclerosis Model (ApoE-deficient mice)
-
Animal Model: Male ApoE-deficient mice, 6-8 weeks old.
-
Diet: Mice are fed a high-fat diet (e.g., 21% fat, 0.15% cholesterol) for a period of 16-20 weeks to induce atherosclerotic plaque formation.
-
Drug Administration: Darapladib or vehicle is administered daily via oral gavage at a specified dose (e.g., 10 mg/kg/day).
-
Assessment of Atherosclerosis:
-
At the end of the treatment period, mice are euthanized, and the aortas are dissected.
-
The extent of atherosclerosis in the aorta is quantified by en face analysis after staining with Oil Red O.
-
Aortic root sections are stained with hematoxylin and eosin (H&E) to assess plaque morphology and size.
-
-
Biomarker Analysis:
-
Blood samples are collected to measure plasma lipids (total cholesterol, LDL-C, HDL-C, triglycerides).
-
Inflammatory markers such as hs-CRP and IL-6 are quantified using ELISA.
-
Lp-PLA2 activity in the plasma is measured using an appropriate enzymatic assay.
-
Porcine Model of Advanced Atherosclerosis
-
Animal Model: Domestic pigs with induced diabetes (streptozotocin) and hypercholesterolemia (high-fat diet).
-
Diet and Induction of Disease: Animals are fed a high-fat, high-cholesterol diet for an extended period (e.g., 24 weeks).
-
Drug Administration: Darapladib (e.g., 10 mg/kg/day) or placebo is administered orally.
-
Imaging and Histological Analysis:
-
Coronary arteries are harvested at the end of the study.
-
Histological analysis is performed to determine plaque area, composition (e.g., necrotic core size, fibrous cap thickness), and inflammatory cell infiltration (macrophage staining).
-
-
Gene Expression Analysis:
-
RNA is extracted from coronary artery lesions to perform quantitative real-time PCR (qRT-PCR) for inflammatory genes.
-
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for the preclinical assessment of an Lp-PLA2 inhibitor in an atherosclerosis model.
Caption: Preclinical evaluation workflow for an Lp-PLA2 inhibitor.
This compound: A Research Compound
This compound is described as a potent inhibitor of Lp-PLA2. It is commercially available as a research chemical and is suggested to have potential for the investigation of cardiovascular diseases, including atherosclerosis, based on a patent application. However, at present, there is a lack of published, peer-reviewed studies detailing its efficacy, selectivity, or mechanism of action in any in vitro or in vivo models of atherosclerosis.
Table 3: Comparison of Darapladib and this compound
| Feature | Darapladib | This compound |
| Development Stage | Extensively studied in preclinical and Phase III clinical trials | Research compound |
| Publicly Available Data | Abundant data on efficacy, safety, and mechanism of action | Limited to supplier information and patent data; no published experimental results |
| Use in Atherosclerosis Models | Demonstrated effects on plaque size, composition, and inflammation in various animal models and human studies | Potential for use in research; no published studies to date |
| Mechanism of Action | Selective inhibitor of Lp-PLA2 | Described as a potent Lp-PLA2 inhibitor |
Conclusion
The inhibition of Lp-PLA2 remains a compelling therapeutic target for the treatment of atherosclerosis due to the enzyme's central role in vascular inflammation. Darapladib, as a well-characterized inhibitor, has provided valuable insights into the potential benefits and challenges of this approach. While it did not meet its primary endpoints in large cardiovascular outcome trials, it demonstrated a consistent effect on plaque composition, particularly in reducing the necrotic core, a key feature of vulnerable plaques.
This compound represents a tool for researchers to further explore the role of Lp-PLA2 in atherosclerosis and other inflammatory diseases. However, without published experimental data, a direct comparison of its performance against darapladib is not possible. Future studies are required to characterize the pharmacological profile of this compound and to determine its potential as a lead compound for the development of new therapies for atherosclerosis. Researchers interested in this compound should undertake comprehensive in vitro and in vivo studies to establish its efficacy and mechanism of action.
References
- 1. Recent Developments with Lipoprotein-Associated Phospholipase A2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lp-PLA2 Inhibitors for the Reduction of Cardiovascular Events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipoprotein-associated phospholipase A2 prognostic role in atherosclerotic complications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lp-PLA2 Inhibitors: Lp-PLA2-IN-10 vs. Rilapladib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two inhibitors of Lipoprotein-associated phospholipase A2 (Lp-PLA2): Lp-PLA2-IN-10 and the well-characterized clinical candidate, rilapladib. This document is intended to serve as a resource for researchers in cardiovascular disease, neuroinflammation, and related fields by presenting available efficacy data, outlining detailed experimental protocols, and visualizing the underlying biological pathways and experimental workflows.
Introduction to Lp-PLA2 Inhibition
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzyme implicated in the pathogenesis of atherosclerosis and other inflammatory conditions.[1][2] Secreted predominantly by inflammatory cells, Lp-PLA2 circulates in the plasma primarily bound to low-density lipoprotein (LDL).[1][2] Within the arterial wall, it hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory mediators such as lysophosphatidylcholine (Lyso-PC) and oxidized non-esterified fatty acids.[1] These products contribute to endothelial dysfunction, inflammation, and the formation of unstable atherosclerotic plaques. Consequently, the inhibition of Lp-PLA2 is a promising therapeutic strategy for mitigating vascular inflammation and its pathological consequences.
Rilapladib is a potent and selective Lp-PLA2 inhibitor that has been investigated in clinical trials for both atherosclerosis and Alzheimer's disease. This compound is also described as a potent inhibitor of Lp-PLA2, though public domain data on its specific efficacy is limited. This guide aims to collate and present the available information on both compounds to facilitate a comparative assessment.
Quantitative Efficacy Data
A direct quantitative comparison of the in vitro potency of this compound and rilapladib is hampered by the limited availability of public data for this compound. However, the available data for rilapladib demonstrates its high potency.
| Compound | Target | Assay Type | IC50 | Source |
| Rilapladib | Human plasma Lp-PLA2 | Enzymatic Assay | 9 nM | |
| This compound | Lp-PLA2 | Not specified | Data not available | - |
Signaling Pathway and Experimental Workflow
To understand the context of Lp-PLA2 inhibition, it is crucial to visualize the signaling cascade in which it participates and the typical workflow for evaluating its inhibitors.
References
cross-reactivity studies of Lp-PLA2-IN-10 with other phospholipases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitors with other phospholipase enzymes. Due to the limited publicly available cross-reactivity data for the specific compound Lp-PLA2-IN-10, this guide will focus on the well-characterized and clinically tested Lp-PLA2 inhibitor, darapladib , as a representative example.
Introduction to Lp-PLA2 and its Inhibition
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine hydrolase.[1] In human plasma, it is primarily associated with low-density lipoprotein (LDL).[2] Lp-PLA2 is implicated in the pathogenesis of atherosclerosis through its ability to hydrolyze oxidized phospholipids within LDL particles, generating pro-inflammatory products like lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids.[2] These products contribute to the formation of atherosclerotic plaques and their instability. Given its role in vascular inflammation, inhibiting Lp-PLA2 has been a therapeutic target to mitigate cardiovascular disease.
Cross-Reactivity Profile of Darapladib
The selectivity of a drug candidate is a critical parameter in drug development, as off-target effects can lead to unforeseen side effects. An ideal Lp-PLA2 inhibitor should potently inhibit its target while showing minimal to no activity against other related enzymes, such as other phospholipase A2 (PLA2) isoforms and other phospholipase families (PLC, PLD).
Based on available studies, darapladib is a potent and highly selective inhibitor of Lp-PLA2.[1] The half-maximal inhibitory concentration (IC50) for darapladib against recombinant human Lp-PLA2 is approximately 0.25 nM .[1]
Quantitative data on the cross-reactivity of darapladib against a comprehensive panel of phospholipases is limited in publicly available literature. However, studies assessing its selectivity against other secretory PLA2s (sPLA2s) involved in atherogenesis have shown a high degree of specificity.
Table 1: Cross-Reactivity of Darapladib with other Secretory Phospholipases
| Enzyme Target | % Inhibition by 1 µM Darapladib |
| Secretory PLA2 IIA | 0% |
| Secretory PLA2 V | 0% |
| Secretory PLA2 X | 8.7% |
Data sourced from studies on the selectivity of darapladib.
Furthermore, chemoproteomic studies using competitive activity-based protein profiling (ABPP) have demonstrated that darapladib does not significantly inhibit other serine hydrolases in the proteomes of human cell lines, indicating a high degree of selectivity for Lp-PLA2.
Experimental Protocols
The determination of inhibitor potency and selectivity involves specific biochemical assays. Below are the methodologies for the key experiments cited in the evaluation of Lp-PLA2 inhibitors.
Lp-PLA2 Activity Assay (Thio-PAF or DNPG-based)
This assay measures the enzymatic activity of Lp-PLA2 and is used to determine the IC50 value of an inhibitor. A common method utilizes a synthetic substrate that mimics the natural substrate of Lp-PLA2.
-
Principle: The assay often employs a substrate like 2-thio-platelet-activating factor (thio-PAF) or 1-decanoyl-2-(4-nitrophenylglutaryl) phosphatidylcholine (DNPG). The enzyme hydrolyzes the substrate at the sn-2 position, releasing a product that can be detected spectrophotometrically. For thio-PAF, the released thiol reacts with a chromogenic reagent such as 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a colored product measured over time.
-
Procedure Outline:
-
Recombinant human Lp-PLA2 is incubated in a suitable assay buffer (e.g., Tris-HCl buffer at a physiological pH).
-
Varying concentrations of the inhibitor (e.g., darapladib) are added to the enzyme and pre-incubated for a defined period.
-
The enzymatic reaction is initiated by the addition of the substrate (e.g., thio-PAF) and DTNB.
-
The change in absorbance is monitored kinetically using a plate reader at a specific wavelength (e.g., 405-414 nm for the DTNB product).
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
-
The percent inhibition at each inhibitor concentration is determined relative to a control without the inhibitor.
-
IC50 values are calculated by fitting the dose-response data to a suitable sigmoidal curve.
-
Competitive Activity-Based Protein Profiling (ABPP) for Selectivity
Competitive ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor against a whole class of enzymes in a complex biological sample (e.g., cell or tissue lysate).
-
Principle: This method uses a broad-spectrum activity-based probe (ABP) that covalently binds to the active site of a large number of enzymes within a specific family (e.g., serine hydrolases). A common probe for serine hydrolases is a fluorophosphonate coupled to a reporter tag (e.g., a fluorophore like rhodamine, FP-Rh). If an inhibitor binds to the active site of an enzyme, it will block the binding of the ABP. The selectivity of the inhibitor is determined by measuring the decrease in probe labeling for various enzymes.
-
Procedure Outline:
-
A proteome (e.g., cell lysate) is pre-incubated with various concentrations of the test inhibitor (e.g., darapladib).
-
The broad-spectrum ABP (e.g., FP-Rh) is then added to the proteome and allowed to react with the active enzymes that are not blocked by the inhibitor.
-
The proteome is then separated by SDS-PAGE.
-
The gel is scanned for fluorescence to visualize the probe-labeled enzymes.
-
A decrease in the fluorescence intensity of a specific protein band in the presence of the inhibitor indicates that the inhibitor binds to that enzyme.
-
The selectivity is assessed by observing which enzyme bands show reduced fluorescence and at what inhibitor concentration. For a more quantitative analysis, this can be coupled with mass spectrometry (LC-MS/MS) to identify and quantify the probe-labeled proteins.
-
Visualizing Experimental Workflows and Signaling Pathways
Lp-PLA2 Signaling Pathway in Atherosclerosis
Lp-PLA2 associated with LDL particles in the arterial intima hydrolyzes oxidized phospholipids, leading to the production of lyso-PC and oxidized fatty acids. These products promote inflammation by inducing the expression of adhesion molecules on endothelial cells and acting as chemoattractants for monocytes. Monocytes then migrate into the intima and differentiate into macrophages, which take up oxidized LDL to become foam cells, a hallmark of atherosclerotic plaques.
Caption: Lp-PLA2 signaling in atherosclerosis and the point of inhibition by darapladib.
Experimental Workflow for Inhibitor Selectivity Profiling
The process of determining the selectivity of an inhibitor like darapladib involves a systematic workflow, starting from a primary activity assay against the main target and followed by broader screening against other related enzymes.
Caption: Workflow for determining the potency and selectivity of an Lp-PLA2 inhibitor.
Conclusion
The available data strongly suggest that darapladib is a highly potent and selective inhibitor of Lp-PLA2. It shows minimal cross-reactivity with other tested secretory phospholipases and a clean profile against other serine hydrolases. This high degree of selectivity is a desirable characteristic for a therapeutic agent, as it minimizes the potential for off-target effects. For a comprehensive understanding, further studies detailing the cross-reactivity of darapladib and other Lp-PLA2 inhibitors against a wider array of phospholipase isoforms would be beneficial for the research community.
References
Independent Verification of Lp-PLA2 Inhibitor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of a key Lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor, darapladib, based on available clinical trial data. As information regarding a specific compound designated "Lp-PLA2-IN-10" is not publicly available, this guide will focus on the well-documented inhibitor darapladib as a representative agent for this class of drugs. The data presented here is intended to support researchers in understanding the clinical development landscape of Lp-PLA2 inhibition.
The Role of Lp-PLA2 in Atherosclerosis
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is an enzyme primarily produced by inflammatory cells such as macrophages, T-cells, and mast cells.[1] It circulates in the bloodstream mainly bound to low-density lipoprotein (LDL) cholesterol.[2] Within the arterial wall, Lp-PLA2 hydrolyzes oxidized phospholipids in LDL particles, generating pro-inflammatory and pro-atherogenic products, including lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFA).[1][3] These products are believed to contribute to the formation and instability of atherosclerotic plaques, which can lead to cardiovascular events like heart attacks and strokes.[4] Given its role in vascular inflammation, Lp-PLA2 has been a therapeutic target for the prevention of cardiovascular disease.
Lp-PLA2 Signaling Pathway in Atherosclerosis
The following diagram illustrates the proposed mechanism of Lp-PLA2 in promoting atherosclerosis.
Comparative Analysis of Darapladib Activity
Darapladib is an orally active, reversible, and selective inhibitor of the Lp-PLA2 enzyme. It has been extensively studied in large-scale Phase III clinical trials to evaluate its efficacy in reducing cardiovascular events.
Preclinical Studies
In preclinical studies using diabetic and hypercholesterolemic pig models, darapladib demonstrated a reduction in the necrotic core area of atherosclerotic plaques and inhibited lesion development. In ApoE-deficient mice, darapladib administration was shown to ameliorate inflammation and decrease atherosclerotic plaque formation.
Clinical Trial Data: Darapladib vs. Placebo
The efficacy of darapladib was primarily assessed in two major Phase III clinical trials: STABILITY (in patients with chronic coronary heart disease) and SOLID-TIMI 52 (in patients following an acute coronary syndrome). Below is a summary of the key quantitative outcomes from these trials.
Table 1: Efficacy of Darapladib in the STABILITY Trial
| Primary Endpoint (MACE)¹ | Darapladib (n=7,924) | Placebo (n=7,903) | Hazard Ratio (95% CI) | p-value |
| Event Rate | 9.7% | 10.4% | 0.94 (0.85 - 1.03) | 0.199 |
¹MACE: Major Adverse Cardiovascular Events (composite of cardiovascular death, myocardial infarction, and stroke).
Table 2: Efficacy of Darapladib in the SOLID-TIMI 52 Trial
| Primary Endpoint (MCE)² | Darapladib (n=6,516) | Placebo (n=6,511) | Hazard Ratio (95% CI) | p-value |
| Event Rate | 16.3% | 15.6% | 1.00 (0.91 - 1.11) | 0.93 |
²MCE: Major Coronary Events (composite of coronary heart disease death, myocardial infarction, and urgent coronary revascularization).
The results from both the STABILITY and SOLID-TIMI 52 trials showed that darapladib did not significantly reduce the risk of the primary composite cardiovascular endpoints compared to placebo when added to standard of care, which included statins.
Effect on Biomarkers
While failing to meet its primary clinical endpoints, darapladib did demonstrate a significant and sustained inhibition of Lp-PLA2 activity. In a Phase II study, darapladib (160 mg) inhibited Lp-PLA2 activity by approximately 66% compared to placebo. This study also observed a modest reduction in the inflammatory biomarker Interleukin-6 (IL-6).
Table 3: Effect of Darapladib on Biomarkers (12 weeks)
| Biomarker | Darapladib (160 mg) | Placebo | % Change vs. Placebo (95% CI) | p-value |
| Lp-PLA2 Activity | -66% | No significant change | - | <0.001 |
| Interleukin-6 (IL-6) | - | - | -12.3% (-22% to -1%) | 0.028 |
| hs-CRP | - | - | -13.0% (-28% to +5%) | 0.15 |
Experimental Protocols
General Workflow for Evaluating an Lp-PLA2 Inhibitor
The following diagram outlines a typical experimental workflow for the preclinical and clinical evaluation of a novel Lp-PLA2 inhibitor.
Key Experimental Methodologies
-
Lp-PLA2 Activity Assay:
-
Principle: A common method for determining Lp-PLA2 activity in plasma or serum is an enzymatic assay using a chromogenic substrate.
-
Protocol Outline:
-
A sample (serum or EDTA plasma) is collected from the subject.
-
The sample is incubated with a specific substrate for Lp-PLA2, such as 2-thio-PAF or a proprietary substrate from a commercial kit (e.g., PLAC® Test).
-
The hydrolysis of the substrate by Lp-PLA2 produces a product that can be measured spectrophotometrically.
-
The rate of product formation is proportional to the Lp-PLA2 activity in the sample and is typically reported in nmol/min/mL.
-
-
-
Clinical Trial Design (Example from STABILITY Trial):
-
Study Design: A randomized, placebo-controlled, double-blind, parallel-group, multicenter, event-driven study.
-
Patient Population: Adults with chronic coronary heart disease.
-
Intervention: Patients were randomized to receive either the Lp-PLA2 inhibitor (e.g., darapladib 160mg daily) or a matching placebo, in addition to their standard of care medications (e.g., statins, aspirin).
-
Primary Endpoint: Time to the first occurrence of a major adverse cardiovascular event (MACE), typically a composite of cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.
-
Duration: The trial continued until a prespecified number of primary endpoint events occurred in the study population.
-
Conclusion
While the specific compound "this compound" could not be independently verified from public data, the extensive research on darapladib provides valuable insights into the therapeutic potential and challenges of Lp-PLA2 inhibition. Preclinical studies showed promise in reducing atherosclerotic plaque inflammation and necrotic core size. However, large-scale Phase III clinical trials with darapladib did not demonstrate a significant reduction in major adverse cardiovascular events in patients already receiving optimal standard of care, including statins. These findings suggest that while Lp-PLA2 is a valid biomarker of vascular inflammation, its inhibition may not translate to clinical benefit in a broadly treated population, highlighting the complexities of targeting inflammation in atherosclerosis. Future research may focus on identifying specific patient subgroups who might benefit from this therapeutic strategy.
References
- 1. mdpi.com [mdpi.com]
- 2. Lipoprotein-associated phospholipase A2 as a predictive biomarker of sub-clinical inflammation in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]
- 4. Darapladib - Selective Lp-PLA2 Inhibitor for Prevention of Atherosclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
A Comparative Analysis of Lp-PLA2 Inhibition Across Species: A Focus on Preclinical and Clinical Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibition of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2), a key enzyme in vascular inflammation and atherosclerosis. While direct comparative data for the specific inhibitor Lp-PLA2-IN-10 across different species is not publicly available, this document leverages extensive preclinical and clinical data from other well-studied Lp-PLA2 inhibitors, primarily darapladib , to offer a comprehensive overview of the therapeutic potential and species-specific considerations of targeting this enzyme.
Introduction to Lp-PLA2 and its Inhibition
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a pro-inflammatory enzyme primarily associated with low-density lipoprotein (LDL) cholesterol.[1][2] It hydrolyzes oxidized phospholipids within atherosclerotic plaques, producing lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids, which are potent inflammatory mediators.[3] This process contributes to the progression of atherosclerosis and increases the risk of cardiovascular events such as heart attack and stroke.[4]
Lp-PLA2 inhibitors are a class of drugs designed to block the activity of this enzyme, thereby reducing vascular inflammation and potentially stabilizing atherosclerotic plaques.[4] this compound is a potent inhibitor of Lp-PLA2, intended for research purposes to investigate the therapeutic potential of targeting this pathway.
Comparative Efficacy and Pharmacokinetics of Lp-PLA2 Inhibition
Due to the limited availability of in-vivo data for this compound, this section focuses on the comparative data obtained from studies of darapladib in various species. This information provides a valuable framework for understanding the potential effects and species-specific differences of Lp-PLA2 inhibition.
Data Presentation
Table 1: Comparative Efficacy of Darapladib in Different Species
| Species | Model | Dosage | Key Efficacy Findings | Reference |
| Mouse | ApoE-deficient | 50 mg/kg/day (p.o.) | Reduced plaque area, decreased macrophage content, and increased collagen content in atherosclerotic lesions. | |
| Mouse | LDLR-deficient | 50 mg/kg once daily (p.o.) | Inhibited serum Lp-PLA2 activity by over 60% and attenuated some inflammatory gene expression. | |
| Pig | Diabetic and hypercholesterolemic | 10 mg/kg/day | Reduced Lp-PLA2 activity in plasma by 89%, decreased necrotic core area, and reduced expression of genes associated with macrophage and T-cell function. | |
| Rabbit | Watanabe heritable hyperlipidemic (WHHL) | 10 mg/kg | Demonstrated good levels of orally active inhibition (over 80% of maximum) with a promising duration of action (≥5 hours) for N-1 substituted pyrimidin-4-one derivatives (precursors to darapladib). | |
| Human | Stable Coronary Heart Disease | 160 mg daily | Led to a ≈65% persistent reduction in median Lp-PLA2 activity. |
Table 2: Comparative Pharmacokinetics of Darapladib
| Species | Key Pharmacokinetic Parameters | Observations | Reference |
| Human | Metabolism: Primarily hepatic, with major metabolites M3 (hydroxylation) and M4 (N-deethylation). Excretion: Predominantly via feces, with unchanged darapladib being a major component. | Metabolites have similar pharmacological activity to the parent compound but are present at low plasma concentrations. | |
| Mouse | Sensitivity: Mouse Lp-PLA2 is less sensitive to darapladib than human Lp-PLA2. | Higher doses may be required in mice to achieve similar levels of inhibition as in humans. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of Lp-PLA2 inhibitors.
Measurement of Lp-PLA2 Activity
Lp-PLA2 activity in serum or plasma is a key pharmacodynamic marker. It can be measured using assays that quantify the rate of hydrolysis of a substrate.
-
Method: A common method involves the use of 2-thio-PAF as a substrate. The rate of formation of the reaction by-product is measured spectrophotometrically.
-
Procedure Outline:
-
Collect serum or plasma samples from the test subjects.
-
Add a known volume of the sample to a reaction mixture containing a buffer (e.g., 0.1 M Tris-HCl), EGTA, 2-thio-PAF, and 5,5′-dithio-bis-(2-nitrobenzoic acid) (DTNB).
-
Monitor the change in absorbance over time at a specific wavelength to determine the rate of the enzymatic reaction.
-
In Vivo Efficacy Studies in Animal Models of Atherosclerosis
Animal models are essential for evaluating the anti-atherogenic potential of Lp-PLA2 inhibitors.
-
ApoE-deficient and LDLR-deficient Mice: These genetically modified mice are widely used as they spontaneously develop hypercholesterolemia and atherosclerotic lesions.
-
Study Design:
-
Mice are typically fed a high-fat or atherogenic diet to accelerate plaque development.
-
Animals are divided into a control group (receiving vehicle) and a treatment group (receiving the Lp-PLA2 inhibitor, e.g., darapladib at 50 mg/kg/day orally).
-
After a defined treatment period (e.g., 6 weeks), animals are euthanized.
-
Aortas are harvested for en face analysis of plaque area and histological analysis of lesion composition (e.g., macrophage and collagen content).
-
-
-
Diabetic and Hypercholesterolemic Pig Model: This large animal model develops complex coronary atherosclerotic plaques that more closely resemble human lesions.
-
Study Design:
-
Pigs are rendered diabetic and fed a high-cholesterol diet.
-
Animals are randomized to a control or treatment group (e.g., darapladib at 10 mg/kg/day).
-
After a longer treatment period (e.g., 24 weeks), plasma Lp-PLA2 activity is measured, and coronary arteries are examined for plaque morphology and gene expression changes.
-
-
Mandatory Visualization
Signaling Pathway of Lp-PLA2 in Atherosclerosis
Caption: The pro-atherogenic signaling pathway of Lp-PLA2 and the point of intervention for its inhibitors.
Experimental Workflow for Evaluating an Lp-PLA2 Inhibitor in an Animal Model
Caption: A generalized experimental workflow for assessing the efficacy of an Lp-PLA2 inhibitor in a mouse model of atherosclerosis.
References
- 1. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]
- 2. Lp-PLA2 Inhibitors for the Reduction of Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
Validating the Specificity of Lp-PLA2 Inhibitors: A Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specificity of novel lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitors, using knockout (KO) animal models. As the inhibitor "Lp-PLA2-IN-10" is not described in the current scientific literature, this document will use the well-characterized inhibitor, darapladib, as a prime example to illustrate the necessary experimental workflows and data interpretation. This approach offers a robust methodology for any researcher aiming to demonstrate the on-target effects of a new Lp-PLA2 inhibitor.
The Critical Role of Lp-PLA2 in Atherosclerosis
Lp-PLA2 is an enzyme that circulates primarily bound to low-density lipoprotein (LDL) and is implicated in the progression of atherosclerosis.[1][2] It hydrolyzes oxidized phospholipids on LDL particles, producing pro-inflammatory mediators like lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids. These products contribute to the inflammatory cascade within the arterial wall, promoting the development and instability of atherosclerotic plaques.[3][4] Given its central role in vascular inflammation, Lp-PLA2 is a compelling therapeutic target for cardiovascular diseases.
The Imperative of Specificity Validation
The development of a successful therapeutic requires rigorous validation of its specificity. For an Lp-PLA2 inhibitor, it is crucial to demonstrate that its therapeutic effects are a direct consequence of its interaction with Lp-PLA2 and not due to off-target interactions. The use of knockout animal models, in which the gene for Lp-PLA2 has been deleted, is the gold standard for this purpose.
Experimental Workflow for Inhibitor Specificity Validation
The following workflow outlines the key steps to validate the specificity of an Lp-PLA2 inhibitor using knockout models.
Comparative Data: The Case of Darapladib
The following tables summarize the expected outcomes when validating an Lp-PLA2 inhibitor, using darapladib as an example. The data is compiled from studies utilizing hypercholesterolemic mouse models (e.g., LDLR-/- or ApoE-/-) which are prone to developing atherosclerosis.
Table 1: Effect of Lp-PLA2 Inhibition on Enzyme Activity and Atherosclerosis
| Parameter | Wild-Type (WT) + Vehicle | WT + Darapladib | Lp-PLA2 Knockout (KO) + Vehicle | Lp-PLA2 KO + Darapladib |
| Plasma Lp-PLA2 Activity | High | Significantly Reduced | Absent | Absent |
| Atherosclerotic Plaque Area | Extensive | Significantly Reduced | Reduced | No significant change from KO + Vehicle |
Note: Data is illustrative and based on findings from multiple studies.[1]
Table 2: Effect of Lp-PLA2 Inhibition on Inflammatory Markers
| Parameter | Wild-Type (WT) + Vehicle | WT + Darapladib | Lp-PLA2 Knockout (KO) + Vehicle | Lp-PLA2 KO + Darapladib |
| hs-CRP | Elevated | Reduced | Reduced | No significant change from KO + Vehicle |
| IL-6 | Elevated | Reduced | Reduced | No significant change from KO + Vehicle |
| MCP-1 (in plaques) | High | Reduced | Reduced | No significant change from KO + Vehicle |
| VCAM-1 (in plaques) | High | Reduced | Reduced | No significant change from KO + Vehicle |
Note: Data is illustrative and based on findings from multiple studies.
Lp-PLA2 Signaling Pathway in Atherosclerosis
The diagram below illustrates the central role of Lp-PLA2 in the inflammatory signaling cascade that drives atherosclerosis.
Detailed Experimental Protocols
Lp-PLA2 Activity Assay
This assay quantifies the enzymatic activity of Lp-PLA2 in plasma or serum.
-
Principle: A synthetic substrate, such as 2-thio-PAF, is hydrolyzed by Lp-PLA2, and the resulting product is detected spectrophotometrically.
-
Procedure:
-
Collect plasma or serum from treated and control animals.
-
In a 96-well plate, add the sample to a reaction buffer containing a thiol-detecting reagent (e.g., DTNB).
-
Initiate the reaction by adding the 2-thio-PAF substrate.
-
Measure the change in absorbance over time at the appropriate wavelength (e.g., 405-414 nm).
-
Calculate Lp-PLA2 activity based on the rate of product formation.
-
Western Blot for Lp-PLA2 Protein Expression
This technique is used to confirm the absence of Lp-PLA2 protein in knockout animals.
-
Principle: Proteins from tissue or cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and detected using an antibody specific for Lp-PLA2.
-
Procedure:
-
Homogenize tissue samples (e.g., liver) in lysis buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody against Lp-PLA2.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
-
Quantification of Atherosclerotic Plaques
-
Principle: Atherosclerotic lesions in the aorta are stained with a lipid-soluble dye, and the stained area is quantified.
-
Procedure:
-
Euthanize the animals and perfuse the vascular system with saline.
-
Dissect the entire aorta and remove any adipose tissue.
-
Cut the aorta longitudinally and pin it flat.
-
Stain the aorta with a solution of Oil Red O or Sudan IV.
-
Destain to remove excess dye.
-
Capture a high-resolution image of the stained aorta.
-
Use image analysis software to quantify the percentage of the aortic surface area covered by plaques.
-
ELISA for Inflammatory Markers
-
Principle: Enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of specific cytokines and chemokines in plasma or tissue homogenates.
-
Procedure:
-
Use commercially available ELISA kits for the specific markers of interest (e.g., hs-CRP, IL-6, MCP-1).
-
Follow the manufacturer's instructions for sample preparation, incubation times, and washing steps.
-
Measure the absorbance at the specified wavelength.
-
Calculate the concentration of the analyte based on a standard curve.
-
Conclusion
The use of knockout models is an indispensable tool for the preclinical validation of novel Lp-PLA2 inhibitors. By comparing the effects of the inhibitor in wild-type versus Lp-PLA2 knockout animals, researchers can unequivocally demonstrate that the observed therapeutic benefits are a direct result of on-target inhibition. This rigorous approach is essential for building a strong preclinical data package and for the successful translation of new therapeutic candidates into the clinic.
References
- 1. The inhibition of lipoprotein-associated phospholipase A2 exerts beneficial effects against atherosclerosis in LDLR-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]
- 3. Inhibition of lipoprotein-associated phospholipase A2 reduces complex coronary atherosclerotic plaque development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Lp-PLA2-IN-10
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of the lipoprotein-associated phospholipase A2 inhibitor, Lp-PLA2-IN-10, ensuring the safety of laboratory personnel and compliance with environmental regulations.
I. Understanding the Compound: this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₅F₅N₄O₄ | [1] |
| Molecular Weight | 482.36 g/mol | [1] |
| Storage (Powder) | 2 years at -20°C | [1] |
| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C | [1] |
Given the lack of specific hazard data, a conservative approach is mandated. This compound and its containers should be treated as hazardous chemical waste unless explicitly determined otherwise by a qualified safety professional.
II. The Four Pillars of Chemical Waste Disposal
The disposal of any laboratory chemical, including this compound, is governed by a hierarchy of controls and regulations. Adherence to your institution's Chemical Hygiene Plan (CHP) is the first and most critical step. If a CHP is not in place, consult with your Environmental Health & Safety (EH&S) department. The disposal process can be broken down into four key stages:
-
Hazard Assessment and Waste Determination
-
Segregation and Collection
-
Labeling and Storage
-
Disposal and Documentation
The logical flow for determining the correct disposal path is illustrated in the diagram below.
III. Experimental Protocols for Safe Disposal
The following protocols provide step-by-step guidance for handling different forms of this compound waste.
-
Do Not Open: Keep the compound in its original, sealed container.
-
Label as Waste: Affix a hazardous waste label directly to the container. Fill in all required information, including the full chemical name ("this compound") and the date.
-
Segregate: Place the container in your laboratory's designated Satellite Accumulation Area (SAA) for hazardous chemical waste.
-
Arrange Pickup: Contact your institution's EH&S department to schedule a pickup.
Solutions, such as those in DMSO or aqueous buffers, must be collected and disposed of as liquid hazardous waste.
-
Select a Container: Use a designated, leak-proof waste container made of a material compatible with all components of the solution (e.g., a high-density polyethylene container for organic solvent waste).
-
Collect Waste: Pour the waste solution into the container. Do not mix different waste streams unless you have confirmed their compatibility. For instance, halogenated and non-halogenated solvent wastes should be collected separately.
-
Label the Container: Clearly label the container with a hazardous waste tag. List all chemical components with their approximate percentages (e.g., "this compound (<1%) in DMSO (>99%)").
-
Seal and Store: Securely cap the container and place it in secondary containment within the SAA.
-
Schedule Disposal: Once the container is full or has been stored for the maximum allowable time (per institutional and EPA guidelines), arrange for its disposal through your EH&S department.
Crucial Note: Under no circumstances should solutions containing this compound be disposed of down the drain. Federal and local regulations strictly prohibit the drain disposal of potentially hazardous chemicals. Dilution is not an acceptable method for making a hazardous material non-hazardous for sewer disposal.
Items such as pipette tips, vials, gloves, and bench paper that have come into direct contact with this compound are considered solid hazardous waste.
-
Segregate Waste: Collect all contaminated solid waste in a dedicated, clearly labeled container. A durable, lined cardboard box or a designated plastic container is often used.
-
Labeling: The container must be clearly marked as "Hazardous Waste" and list the contaminants (i.e., "Solid waste contaminated with this compound").
-
Storage: Keep the solid waste container sealed and stored in the SAA.
-
Disposal: When the container is full, arrange for its collection by your institution's hazardous waste management service.
The workflow for handling these different waste streams is visualized below.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Lp-PLA2-IN-10
For researchers and scientists in the field of drug development, ensuring laboratory safety is paramount, especially when working with potent enzyme inhibitors like Lp-PLA2-IN-10. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient research environment.
Chemical and Physical Properties of this compound
A clear understanding of the substance you are handling is the first step towards safety. Here are the key identifiers for this compound:
| Property | Value |
| Molecular Formula | C21H15F5N4O4[1] |
| Molecular Weight | 482.36[1] |
| Description | A potent inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2).[1][2] |
Essential Personal Protective Equipment (PPE)
Given that this compound is a potent, biologically active compound, a cautious approach to personal protection is crucial. The following PPE is mandatory when handling this inhibitor to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Safety Goggles | Should provide a complete seal around the eyes to protect against splashes of solutions containing the inhibitor. |
| Hand Protection | Nitrile Gloves | Offers good resistance to a wide range of chemicals. It is recommended to wear two pairs of gloves (double-gloving) and to change them immediately if contamination is suspected. |
| Body Protection | Laboratory Coat | A buttoned lab coat should be worn at all times to protect skin and personal clothing from potential spills. |
| Respiratory Protection | Fume Hood | All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of any airborne particles. |
Step-by-Step Handling and Operational Plan
A systematic approach to handling this compound will mitigate risks and ensure the integrity of your experiments.
1. Preparation and Storage:
-
Storage of Solid Compound: Upon receipt, store the vial of this compound powder at -20°C for long-term stability, which can be up to two years.[1] The vial should be kept tightly sealed.
-
Equilibration: Before use, allow the vial to equilibrate to room temperature for at least one hour to prevent condensation from forming inside the vial upon opening.
-
Solution Preparation: Whenever possible, prepare and use solutions on the same day. If stock solutions need to be prepared in advance, they should be aliquoted into tightly sealed vials and stored at -20°C for up to one month, or at -80°C for up to six months if dissolved in DMSO. Avoid repeated freeze-thaw cycles.
2. Weighing and Dissolving:
-
Weighing: Always weigh the powdered form of this compound within a chemical fume hood. Use appropriate weighing paper or a container that can be easily rinsed to ensure all of the compound is transferred.
-
Dissolving: Add the appropriate solvent (e.g., DMSO) to the vessel containing the weighed inhibitor. Cap the vessel and vortex until the solid is completely dissolved.
3. Experimental Use:
-
Dilutions: Perform all serial dilutions and additions to experimental assays within the fume hood.
-
Avoid Contamination: Use filtered pipette tips to prevent cross-contamination of your stock solutions and experimental samples.
Disposal Plan: A Matter of Prudence
1. Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with this compound, such as weighing paper, pipette tips, and gloves, should be collected in a dedicated, clearly labeled hazardous waste bag.
-
Liquid Waste: Unused solutions and experimental media containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix this waste with other chemical waste streams unless compatibility is confirmed.
2. Disposal Procedure:
-
Consult Local Regulations: Always adhere to your institution's and local environmental regulations for chemical waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Non-Hazardous Waste Determination: In the absence of specific hazard information, it is prudent to treat this compound as hazardous waste. Do not dispose of it down the drain or in the regular trash unless explicitly permitted by your EHS department after a thorough hazard assessment.
-
Empty Containers: Once the original vial of this compound is empty, it should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. After rinsing, the defaced or labeled-as-empty container can typically be disposed of in the regular laboratory glass waste.
Visual Workflow for Handling this compound
To provide a clear, at-a-glance overview of the handling and disposal process, the following workflow diagram has been created.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
